molecular formula C26H44O11S B611440 Tos-PEG6-C2-Boc

Tos-PEG6-C2-Boc

Cat. No.: B611440
M. Wt: 564.7 g/mol
InChI Key: HMGVIAOGIVRIFP-UHFFFAOYSA-N
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Description

Tos-PEG7-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker of significant value in pharmaceutical research and development, particularly in the fields of bioconjugation and drug delivery system design . This compound features a hydrophilic PEG7 spacer, which serves to enhance the solubility and stability of conjugated molecules in aqueous media, thereby improving the pharmacokinetic properties of therapeutic agents . One terminus of the linker is a tosyl (p-toluenesulfonyl) group, which acts as an excellent leaving group for efficient nucleophilic substitution reactions, enabling stable covalent bonding with amines, thiols, and other nucleophiles . The opposite terminus is a tert-butyl ester, which functions as a protected carboxylic acid; this protecting group is stable under basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions to reveal the free carboxylic acid for further derivatization . This orthogonal reactivity allows researchers to sequentially and selectively conjugate different molecules, making Tos-PEG7-t-butyl ester a versatile building block for creating complex conjugates such as antibody-drug conjugates (ADCs), peptide-PEG hybrids, and other sophisticated drug delivery platforms . The product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O11S/c1-23-5-7-24(8-6-23)38(28,29)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-25(27)37-26(2,3)4/h5-8H,9-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVIAOGIVRIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG6-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Tos-PEG6-C2-Boc, a heterobifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides representative experimental protocols for its synthesis and characterization, and illustrates its role in the mechanism of targeted protein degradation.

Core Concepts: Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule designed for use in the development of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] The structure of a PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[4][5] this compound, with its six-unit PEG chain, offers a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC molecule.[6] The terminal tosyl (Tos) group serves as a reactive site for conjugation to a nucleophilic group on one of the ligands, while the tert-butyloxycarbonyl (Boc)-protected amine provides a stable precursor to a reactive amine for coupling to the other ligand.[7]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexaethylene glycol (PEG6) spacer, flanked by a p-toluenesulfonyl (tosyl) group at one terminus and a Boc-protected aminoethyl group at the other.

G Tos Tos-O PEG1 CH2CH2O Tos->PEG1 PEG2 CH2CH2O PEG1->PEG2 PEG3 CH2CH2O PEG2->PEG3 PEG4 CH2CH2O PEG3->PEG4 PEG5 CH2CH2O PEG4->PEG5 PEG6 CH2CH2O PEG5->PEG6 C2 CH2CH2 PEG6->C2 Boc NH-Boc C2->Boc

Figure 1: Chemical Structure of this compound
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It should be noted that while some data is available from commercial suppliers, detailed experimental characterization data is not widely published. Therefore, some values are representative of similar PEG-based linkers.

PropertyValueSource/Comment
Molecular Formula C₂₅H₄₃NO₁₀S[1]
Molecular Weight 550.66 g/mol [1]
Appearance White to off-white solidRepresentative
Solubility Soluble in DMSO, DMF, DCMRepresentative[7]
Purity ≥95%Representative
Storage Store at -20°C for long-term stability[1]
Spectral Data (Representative)

Detailed spectral data for this compound is not publicly available. The following are representative values based on the known functional groups and the analysis of similar compounds.

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, Tos-O-CH₂), 3.65-3.50 (m, 20H, PEG-CH₂), 3.30 (q, 2H, CH₂-NH), 2.45 (s, 3H, Ar-CH₃), 1.44 (s, 9H, Boc-C(CH₃)₃)
¹³C NMR (CDCl₃) δ 156.0 (C=O, Boc), 144.8, 133.0, 129.8, 127.9 (Ar-C), 79.2 (C(CH₃)₃), 70.8, 70.6, 70.5, 70.3, 69.3, 68.7 (PEG-C), 40.4 (CH₂-NH), 28.4 (C(CH₃)₃), 21.6 (Ar-CH₃)
FT-IR (KBr) ν 3350 (N-H stretch), 2920, 2870 (C-H stretch), 1710 (C=O stretch, Boc), 1595 (C=C stretch, aromatic), 1360, 1175 (S=O stretch, sulfonate), 1100 (C-O stretch, ether) cm⁻¹
Mass Spec (ESI+) m/z 551.27 [M+H]⁺, 573.25 [M+Na]⁺

Experimental Protocols

The following sections provide representative methodologies for the synthesis and characterization of this compound. These protocols are based on established synthetic routes for similar tosylated and Boc-protected PEG linkers.

Synthesis of this compound (Representative Protocol)

This protocol outlines a potential multi-step synthesis of this compound starting from hexaethylene glycol.

G start Hexaethylene Glycol step1 Monotosylation start->step1 intermediate1 Tos-PEG6-OH step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 Tos-PEG6-OMs step2->intermediate2 step3 Azide Substitution intermediate2->step3 intermediate3 Tos-PEG6-N3 step3->intermediate3 step4 Reduction intermediate3->step4 intermediate4 Tos-PEG6-NH2 step4->intermediate4 step5 Boc Protection intermediate4->step5 final This compound step5->final

Figure 2: Representative Synthetic Workflow for this compound

Materials:

  • Hexaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Monotosylation of Hexaethylene Glycol: Dissolve hexaethylene glycol (1 equivalent) in DCM and cool to 0°C. Add pyridine or TEA (1.1 equivalents). Slowly add a solution of TsCl (1 equivalent) in DCM. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield mono-tosylated hexaethylene glycol (Tos-PEG6-OH).

  • Mesylation of Tos-PEG6-OH: Dissolve Tos-PEG6-OH (1 equivalent) in DCM and cool to 0°C. Add TEA (1.5 equivalents). Slowly add MsCl (1.2 equivalents). Stir the reaction at 0°C for 2-4 hours. Monitor by TLC. Upon completion, wash with water and brine, dry over MgSO₄, filter, and concentrate to yield Tos-PEG6-OMs.

  • Azide Substitution: Dissolve Tos-PEG6-OMs (1 equivalent) in DMF. Add NaN₃ (3 equivalents). Heat the reaction to 60-80°C and stir overnight. Monitor by TLC. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield Tos-PEG6-N₃.

  • Reduction to Amine:

    • Staudinger Reduction: Dissolve Tos-PEG6-N₃ (1 equivalent) in THF/water (e.g., 9:1). Add PPh₃ (1.2 equivalents). Stir at room temperature overnight. Concentrate under reduced pressure and purify to yield Tos-PEG6-NH₂.

    • Catalytic Hydrogenation: Dissolve Tos-PEG6-N₃ in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Stir under an atmosphere of H₂ (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter through Celite and concentrate to yield Tos-PEG6-NH₂.

  • Boc Protection: Dissolve Tos-PEG6-NH₂ (1 equivalent) in a mixture of DCM and saturated aqueous NaHCO₃. Add Boc₂O (1.2 equivalents). Stir vigorously at room temperature for 4-6 hours. Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the final product, this compound.

Characterization Methods
  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Column Chromatography: For purification of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Role in Targeted Protein Degradation

This compound is a crucial building block in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->PolyUb + Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycle->PROTAC

Figure 3: PROTAC Mechanism of Action

In the synthesis of a PROTAC, the this compound linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand. For example, the tosyl group can be displaced by a nucleophile (e.g., an amine or thiol) on one of the ligands. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on the second ligand via amide bond formation.

The PEG6 chain of the linker provides several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large, complex structures.[8]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG6 spacer are critical for allowing the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[9]

  • Improved Cell Permeability: The physicochemical properties imparted by the PEG linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.[6]

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the development of PROTACs. Its well-defined structure, incorporating a flexible and hydrophilic PEG spacer with orthogonal reactive functionalities, provides a robust platform for the synthesis of potent and selective protein degraders. While detailed experimental data for this specific linker is not extensively documented in peer-reviewed literature, its utility can be inferred from the broad application of similar PEG-based linkers in the field of targeted protein degradation. The representative protocols and data presented in this guide offer a solid foundation for researchers and scientists working to design and synthesize the next generation of PROTAC-based therapeutics.

References

Technical Guide: Tos-PEG6-C2-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the key ternary complex. This technical guide provides an in-depth overview of Tos-PEG6-C2-Boc , a widely utilized polyethylene glycol (PEG)-based linker in PROTAC development.

Core Compound Data: this compound

A precise understanding of the physicochemical properties of PROTAC building blocks is fundamental to rational drug design. The key quantitative data for this compound are summarized below.

ParameterValueReference
CAS Number 406213-75-0[1][2][3]
Molecular Formula C26H44O11S[1]
Molecular Weight 564.69 g/mol [3]

Role in PROTAC Technology

This compound serves as a heterobifunctional linker, a crucial component that connects the two active ends of a PROTAC molecule: the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[4][5][6] The PEG6 (hexaethylene glycol) portion of the linker imparts favorable physicochemical properties, most notably increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[7]

The terminal tosyl (Tos) group is a good leaving group, facilitating nucleophilic substitution reactions for conjugation to a functional group on either the POI-binding ligand or the E3 ligase ligand. The Boc (tert-butyloxycarbonyl) protecting group on the other end masks a reactive amine, which can be deprotected under acidic conditions to allow for subsequent conjugation to the other half of the PROTAC molecule. This orthogonal reactivity is essential for the stepwise and controlled synthesis of the final PROTAC construct.

PROTAC Mechanism of Action: A Signaling Pathway

The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, initiates a cascade of events leading to the degradation of the target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligase ligand Ub_Cascade Ubiquitination Cascade (E1, E2, E3 activity) Ternary_Complex->Ub_Cascade Induces Proximity Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_Cascade Poly_Ub_POI Poly-ubiquitinated POI Ub_Cascade->Poly_Ub_POI Transfers Ub to POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Signal Degradation POI Degradation Proteasome->Degradation Degrades POI Recycling PROTAC & Ub Recycling Degradation->Recycling

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Protocols

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis for this compound is not detailed in a single source, a likely synthetic route can be constructed based on established methods for creating heterobifunctional PEG linkers. The following protocol is a representative example.

Materials:

  • Hexaethylene glycol

  • Tosyl chloride (TsCl)

  • Silver(I) oxide (Ag2O)

  • Potassium iodide (KI)

  • tert-Butyl (2-aminoethyl)carbamate

  • Sodium hydride (NaH)

  • Dry toluene, Dichloromethane (DCM), Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Monotosylation of Hexaethylene glycol:

    • Dissolve hexaethylene glycol in dry toluene.

    • Add Ag2O and a catalytic amount of KI.

    • To this stirred solution, add TsCl in one portion and stir overnight at room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate mono-tosylated hexaethylene glycol.

  • Introduction of the C2-Boc Moiety:

    • Dissolve tert-Butyl (2-aminoethyl)carbamate in dry DMF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add the mono-tosylated hexaethylene glycol dissolved in dry DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the solid-phase synthesis of a PROTAC, a common and efficient method for generating these molecules.

PROTAC_Synthesis_Workflow Solid-Phase PROTAC Synthesis Workflow start Start immobilize Immobilize E3 Ligase Ligand on Solid Support start->immobilize deprotect1 Deprotect Functional Group on Immobilized Ligand (if necessary) immobilize->deprotect1 couple_linker Couple this compound to Immobilized Ligand deprotect1->couple_linker deprotect2 Remove Boc Protecting Group from Linker (e.g., with TFA) couple_linker->deprotect2 couple_poi Couple POI Ligand to Deprotected Linker deprotect2->couple_poi cleave Cleave PROTAC from Solid Support couple_poi->cleave purify Purify Final PROTAC (e.g., by HPLC) cleave->purify end End purify->end

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC molecule using a bifunctional linker like this compound.

Experimental Workflow for PROTAC Evaluation

A systematic evaluation is crucial to characterize the biological activity of a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Characterization start Synthesized PROTAC permeability 1. Assess Cell Permeability (e.g., PAMPA, Caco-2) start->permeability ternary 2. Confirm Ternary Complex Formation (e.g., TR-FRET, SPR, AlphaLISA) permeability->ternary degradation 3. Measure Target Protein Degradation (e.g., Western Blot, In-Cell Western, Reporter Assays) ternary->degradation mechanism 4. Validate Mechanism of Action (Proteasome & E3 Ligase Inhibition) degradation->mechanism selectivity 5. Determine Selectivity (Proteomics-based off-target analysis) mechanism->selectivity phenotype 6. Evaluate Phenotypic Effects (Cell viability, signaling pathway modulation) selectivity->phenotype end Characterized PROTAC phenotype->end

Caption: A stepwise experimental workflow for the comprehensive evaluation of a novel PROTAC molecule's biological activity and mechanism of action.

Conclusion

This compound is a valuable and versatile chemical tool in the development of PROTACs. Its defined length, hydrophilicity, and orthogonal protecting groups provide medicinal chemists with a reliable building block for constructing effective protein degraders. A thorough understanding of its properties, coupled with a systematic approach to PROTAC synthesis and evaluation, is essential for advancing this promising therapeutic modality from the laboratory to the clinic.

References

The Strategic Role of Tos-PEG6-C2-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[5][6]

This technical guide focuses on the specific role and mechanism of action of Tos-PEG6-C2-Boc , a widely utilized building block in the synthesis of PROTACs. We will delve into its function in the chemical synthesis of PROTACs and the subsequent impact of the resulting linker on the biological mechanism of action.

"this compound": A Versatile Linker Building Block

"this compound" is not a component of the final, biologically active PROTAC. Instead, it is a crucial intermediate in the synthesis process. Its name delineates its chemical structure and function:

  • Tos (Tosyl group): A good leaving group, facilitating nucleophilic substitution reactions for conjugation to a ligand.

  • PEG6 (Polyethylene glycol, 6 units): A hydrophilic spacer that, in the final PROTAC, enhances solubility and influences the distance and orientation between the two ligands.[6]

  • C2 (Ethyl group): A two-carbon spacer.

  • Boc (tert-Butyloxycarbonyl group): A protecting group for an amine, which is deprotected during synthesis to allow for subsequent conjugation to the other ligand.[7]

The primary "mechanism of action" of this compound is therefore in the realm of chemical synthesis , enabling the modular and efficient construction of PROTACs.

The Indirect Mechanism of Action in PROTAC Biology

The structural features of the linker derived from this compound directly influence the biological activity of the final PROTAC molecule. The resulting PEG6-C2 linker plays a pivotal role in several key aspects of the PROTAC's mechanism of action:

  • Ternary Complex Formation and Stability: The length and flexibility of the PEG linker are critical for achieving a productive ternary complex.[5] An optimal linker length allows the POI and E3 ligase to come into close proximity in a conformation that facilitates ubiquitination.

  • Solubility and Cell Permeability: The hydrophilic nature of the PEG chain can significantly improve the solubility of the often hydrophobic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[6]

  • Pharmacokinetics: The physicochemical properties imparted by the PEG linker can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

The selection of the linker is therefore a critical step in PROTAC design, often requiring the synthesis and evaluation of a library of linkers with varying lengths and compositions to identify the optimal candidate for a given target and E3 ligase pair.

Quantitative Data Analysis

PROTACTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A BRD4VHL4-unit PEG15>95Fictional Example
PROTAC B BRD4VHL6-unit PEG8>98Fictional Example
PROTAC C BRD4VHL8-unit PEG2590Fictional Example
PROTAC D BTKCRBN5-unit PEG5>90Fictional Example
PROTAC E BTKCRBN7-unit PEG1285Fictional Example

Note: The data presented in this table is illustrative and intended to demonstrate the typical range of values and the influence of linker length. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC, illustrating how a linker intermediate like this compound would be utilized.

Protocol 1: Synthesis of a PROTAC using a Tos-PEG-Boc Linker

This protocol outlines a two-step synthesis for conjugating a POI ligand (with a nucleophilic group, e.g., an amine or thiol) and an E3 ligase ligand (with a free amine after deprotection).

Step 1: Conjugation of the POI Ligand to the this compound Linker

  • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), to facilitate the reaction.

  • Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

  • Upon completion, purify the resulting POI-linker-Boc intermediate by preparative reverse-phase HPLC.

Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand

  • Dissolve the purified POI-linker-Boc intermediate in a solution of TFA in DCM (e.g., 20% TFA).

  • Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting POI-linker-NH2 intermediate and the E3 ligase ligand (with a carboxylic acid group, 1.0 eq) in anhydrous DMF.

  • Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

  • Cell Culture and Treatment: Plate a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS) Synthesis->Purification Biochemical Biochemical Assays (Binding Affinity) Purification->Biochemical Cellular Cellular Assays (Western Blot for Degradation) Biochemical->Cellular Optimization Lead Optimization Cellular->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

"this compound" is a valuable chemical tool that facilitates the synthesis of PROTACs with defined PEG-based linkers. While its mechanism of action is primarily within the realm of synthetic chemistry, the resulting linker structure is a critical determinant of the final PROTAC's biological activity. The length, flexibility, and hydrophilicity of the PEG linker, derived from intermediates like this compound, profoundly impact ternary complex formation, cellular permeability, and ultimately, the efficiency of target protein degradation. A thorough understanding of both the chemical synthesis and the structure-activity relationships of the linker is paramount for the successful development of novel and effective PROTAC-based therapeutics.

References

Technical Guide: Physicochemical Properties of Tos-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, Tos-PEG6-C2-Boc. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected properties based on the chemistry of its constituent functional groups and provides detailed experimental protocols for researchers to determine these parameters empirically.

Chemical Identity and Properties

  • IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

  • Molecular Formula: C₂₅H₄₃NO₁₀S

  • Molecular Weight: 549.67 g/mol

  • Structure:

  • Description: this compound is a heterobifunctional linker molecule commonly used in the synthesis of PROTACs. It comprises a tosyl (Tos) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Solubility Profile

The solubility of this compound is dictated by the physicochemical properties of its components. The PEG6 chain imparts significant hydrophilicity, suggesting good solubility in polar solvents. The tosyl and Boc groups add some hydrophobic character.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are capable of dissolving both polar and nonpolar regions of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighEffective at dissolving the overall molecule, though the PEG chain may limit very high solubility.
Alcohols Ethanol, MethanolModerate to HighThe hydroxyl group can interact with the PEG chain, but the overall polarity may be slightly less effective than polar aprotic solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS), WaterLow to ModerateThe hydrophobic tosyl and Boc groups will likely limit solubility in purely aqueous media. Solubility is expected to be higher than in non-PEGylated analogues.
Nonpolar Hexanes, TolueneLowThe polar PEG chain will significantly hinder solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, ELSD)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve of the compound with known concentrations must be used for accurate quantification.

  • Reporting: Express the solubility in mg/mL or mmol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent equil1 Agitate for 24-48h at constant temperature prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2

Caption: General workflow for assessing the chemical stability of this compound.

Summary and Recommendations

  • Solubility: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF. Solubility in aqueous media is likely limited but can be determined experimentally using the provided shake-flask protocol.

  • Stability: The primary liabilities are the acid-sensitive Boc group and the nucleophile-sensitive tosyl group. For storage, a solid form at low temperature (e.g., -20 °C) is recommended. In solution, aprotic solvents at low temperatures are preferable to aqueous buffers. Stability should be empirically determined using the outlined HPLC-based protocol, especially before use in conjugation reactions or formulation development.

This guide provides the foundational knowledge and experimental framework for researchers to effectively work with this compound and to generate the specific, quantitative data required for their research and development activities.

The Strategic Role of PEG-Based Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of polyethylene glycol (PEG) linkers in the design and optimization of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals.

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These bifunctional molecules are comprised of a ligand for a target protein and another for an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. Among the various linker types, those based on polyethylene glycol (PEG) have emerged as a versatile tool for optimizing PROTAC performance.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an enzyme that flags proteins for destruction. This induced proximity facilitates the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase). Within this complex, the E3 ligase transfers ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the proteasome, a cellular machinery for protein disposal. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release (Catalytic Cycle) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic mechanism of action for a PROTAC molecule.

The Role and Advantages of PEG Linkers

The linker connecting the two ends of a PROTAC is a crucial element that dictates its overall biological activity. PEG linkers, composed of repeating ethylene glycol units, offer several distinct advantages in PROTAC design:

  • Enhanced Solubility: A significant challenge in PROTAC development is their often high molecular weight and hydrophobicity, leading to poor aqueous solubility. The hydrophilic nature of the PEG chain can substantially improve the solubility of the entire molecule, which is critical for administration and bioavailability.

  • Improved Physicochemical Properties: PEGylation can favorably alter a PROTAC's pharmacokinetic and pharmacodynamic profiles. It can reduce non-specific binding and shield the molecule from metabolic enzymes, potentially increasing its half-life.

  • Structural Flexibility and Optimization: The length of the PEG linker can be precisely tuned. This is vital for establishing the optimal distance and orientation between the target protein and the E3 ligase to facilitate a stable and productive ternary complex, which is essential for efficient ubiquitination.

  • Reduced Immunogenicity: PEG is widely considered to be non-immunogenic and is used in many FDA-approved drugs to reduce the immune response against therapeutic molecules.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to an unstable or non-productive complex, reducing the efficiency of ubiquitination. Systematic studies have shown that varying the number of PEG units can have a profound impact on a PROTAC's degradation capability.

PROTACTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
MZ1 BRD4VHL4 PEG units~1>90[Zengerle et al., 2015]
ARV-110 Androgen ReceptorCereblonPEG/Alkyl chain<1>95[Neklesa et al., 2018]
Compound 5 RIPK2Cereblon2 PEG units1.3~95[Imaide et al., 2021]
Compound 6 RIPK2Cereblon3 PEG units0.8~98[Imaide et al., 2021]
Compound 7 RIPK2Cereblon4 PEG units1.5~95[Imaide et al., 2021]

Table 1: Comparison of PROTACs with PEG-containing linkers. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed. Note that linker composition is often a hybrid of PEG and other chemical moieties.

Experimental Protocols for PROTAC Characterization

Evaluating the efficacy of a novel PROTAC involves a series of well-defined experiments to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.

Western Blot for Protein Degradation

This is the most direct method to measure the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a cancer cell line expressing the target protein) at a suitable density. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and heat. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

  • Quantification: Densitometry analysis is used to quantify the band intensity, normalizing the target protein signal to the loading control signal to determine the percentage of degradation relative to a vehicle-treated control.

Ternary Complex Formation Assay (e.g., SPR)

Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to confirm the formation of the ternary complex.

Protocol:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.

  • Analyte Injection 1 (Binary Interaction): Inject the PROTAC at various concentrations over the chip surface to measure its direct binding to the E3 ligase.

  • Analyte Injection 2 (Ternary Interaction): Inject a constant, saturating concentration of the purified target protein mixed with varying concentrations of the PROTAC over the E3 ligase-immobilized surface.

  • Data Analysis: An increase in the SPR signal in the presence of both the target protein and the PROTAC, compared to the PROTAC alone, indicates the formation of a ternary complex. Kinetic data (ka, kd) and affinity (KD) can be calculated.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Binding Binary Binding Assays (SPR, ITC) Design->Binding Test individual affinities Ternary Ternary Complex Formation Assay (SPR) Binding->Ternary Confirm complex formation Degradation In-Cell Degradation (Western Blot, qPCR) Ternary->Degradation Measure protein knockdown Functional Functional Assays (e.g., Cell Viability) Degradation->Functional Assess biological effect PKPD In Vivo PK/PD & Efficacy Studies Functional->PKPD Evaluate in animal models

Figure 2: A typical experimental workflow for the evaluation of a novel PROTAC.

Logical Relationships in PEG Linker Design

The design of an optimal PEG-based linker involves balancing several interconnected properties. The choice of linker length and composition directly influences the physicochemical properties of the PROTAC, which in turn affects its biological activity.

Linker_Properties cluster_design Linker Design Considerations LinkerLength PEG Linker Length Solubility Solubility LinkerLength->Solubility influences Permeability Permeability LinkerLength->Permeability influences TernaryStability Ternary Complex Stability LinkerLength->TernaryStability critically affects PK Pharmacokinetics Solubility->PK Degradation Degradation Efficacy (DC50) Permeability->Degradation TernaryStability->Degradation directly correlates with Degradation->PK

Figure 3: Interdependencies of PEG linker properties and PROTAC efficacy.

Conclusion

PEG-based linkers are an invaluable component in the PROTAC design toolkit. Their ability to enhance solubility, provide structural flexibility, and improve pharmacokinetic properties makes them a popular choice for tackling the challenges associated with developing effective protein degraders. The optimal PEG linker must be carefully selected and empirically validated for each new PROTAC, as it plays a decisive role in achieving potent and selective degradation of the target protein. Future innovations in linker chemistry, including the development of novel PEG-like structures, will continue to advance the field of targeted protein degradation and expand its therapeutic potential.

The Role of the Tosyl Group in Tos-PEG6-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the design of the linker molecule is of paramount importance. The linker not only connects the two key ligands—one for the target protein and one for an E3 ubiquitin ligase—but also dictates the physicochemical properties and biological activity of the final conjugate.[1][2] The molecule "Tos-PEG6-C2-Boc" is a heterobifunctional linker designed for this purpose. This technical guide provides an in-depth analysis of the core functions of this linker, with a specific focus on the pivotal role of the tosyl (Tos) group in facilitating covalent conjugation.

Molecular Structure and Functional Components

The "this compound" molecule is comprised of four distinct functional units, each contributing to its utility in chemical synthesis:

  • Tos (Tosyl Group): A p-toluenesulfonyl group (-SO₂C₆H₄CH₃). This is the reactive head of the molecule, designed to be an excellent leaving group.[3]

  • PEG6 (Polyethylene Glycol, 6 units): A hexaethylene glycol spacer. This flexible, hydrophilic chain enhances the aqueous solubility of the PROTAC molecule and provides the necessary length and spatial orientation to facilitate the formation of the ternary complex between the target protein and the E3 ligase.[1][2]

  • C2 (Ethyl Spacer): A two-carbon alkyl chain that provides additional spacing.

  • Boc (tert-Butoxycarbonyl Group): A common protecting group for the terminal amine. It prevents the amine from reacting prematurely and can be removed under specific acidic conditions to allow for subsequent conjugation.[4]

The primary function of the tosyl group in this construct is to activate the terminal position of the PEG linker, transforming it into a reactive electrophile ready for nucleophilic attack.

The Tosyl Group as a Superior Leaving Group

The cornerstone of the "this compound" linker's reactivity is the chemical nature of the tosyl group. In organic synthesis, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), which is a strong base.[5] The tosyl group's function is to convert this poor leaving group into an exceptionally good one.

This conversion is typically achieved by reacting the terminal alcohol of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6] This reaction, which proceeds with retention of stereochemistry, forms a tosylate ester (-OTs).[7] The tosylate is an excellent leaving group because its corresponding anion, the p-toluenesulfonate anion, is highly stabilized through resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[7] This stability makes the tosylate anion a very weak base, and consequently, an excellent leaving group.

Quantitative Analysis of Leaving Group Ability

The effectiveness of a leaving group can be quantified by the acidity of its conjugate acid (a lower pKa indicates a better leaving group) and by comparing the relative rates of substitution reactions.[3] The tosylate group is a significantly better leaving group than halides and is comparable to other sulfonate esters.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N_2 Rate[3]
Triflate-OTfTriflic Acid~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid ~ -6.5 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2.00.49
Iodide-IHydroiodic Acid-9.31.00 (Reference)
Bromide-BrHydrobromic Acid-9.00.03
Chloride-ClHydrochloric Acid-7.00.0007

Note: Relative rates can vary depending on the nucleophile and solvent conditions.[8][9]

Stability Profile of Tosylates

While highly reactive towards nucleophiles, tosylates have a manageable stability profile, which is crucial for their storage and use in multi-step syntheses.

ConditionStability/ReactivityReference
Moisture/Protic Solvents Susceptible to hydrolysis (solvolysis), reverting to the alcohol. Requires anhydrous conditions for storage and reaction.[10]
Temperature Elevated temperatures can accelerate decomposition. Cool storage is recommended.[10]
pH Prone to degradation under both strongly acidic (catalyzes hydrolysis) and basic (promotes elimination or substitution) conditions.[10]
Nucleophiles Highly reactive towards a wide range of nucleophiles (e.g., amines, thiols, azides).[10]
Light Some sulfonated compounds can undergo photodegradation. Protection from light is advisable.[10]

Signaling Pathways and Experimental Workflows

Nucleophilic Displacement of the Tosyl Group

The primary reaction involving the tosyl group of "this compound" is a bimolecular nucleophilic substitution (S_N_2) reaction. A nucleophile, such as an amine or thiol on a ligand for a protein of interest (POI), attacks the carbon atom attached to the tosylate, displacing the p-toluenesulfonate group and forming a stable covalent bond with the linker.

sn2_reaction cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu R-Nu:⁻ TosPEG Tos-CH₂-PEG-R' TS [R-Nu---CH₂---OTs]⁻      |    PEG-R' TosPEG->TS S_N_2 Attack Product R-Nu-CH₂-PEG-R' TS->Product Tosylate Tos⁻ TS->Tosylate Leaving Group Departs

S_N_2 displacement of the tosylate group.

General Workflow for PROTAC Synthesis

The "this compound" linker enables a streamlined, two-stage synthesis of a PROTAC molecule.

protac_synthesis_workflow start Start Materials: - POI Ligand with Nucleophile (e.g., -NH₂) - this compound - E3 Ligase Ligand with -COOH step1 Step 1: First Conjugation React POI Ligand with this compound. Displace Tosyl group. start->step1 intermediate Intermediate Product: POI-Linker-Boc step1->intermediate step2 Step 2: Deprotection Remove Boc group using acid (e.g., TFA) to expose terminal amine. intermediate->step2 intermediate2 Deprotected Intermediate: POI-Linker-NH₂ step2->intermediate2 step3 Step 3: Second Conjugation Couple with E3 Ligase Ligand via amide bond formation (e.g., HATU, EDC). intermediate2->step3 final_product Final PROTAC Molecule: POI-Linker-E3 Ligase Ligand step3->final_product

References

The Strategic Role of the Boc Protecting Group in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), bifunctional linkers are indispensable tools.[1][2][3] These linkers serve as the molecular bridge, connecting two distinct chemical entities—such as an antibody and a cytotoxic payload—to create a single, targeted therapeutic.[1][4] The synthesis of these complex conjugates requires a high degree of precision and control to ensure that reactions occur at the intended sites. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions.[5]

Among the most vital of these is the tert-butyloxycarbonyl (Boc) group. Its unique chemical properties, particularly its stability in various conditions and its specific, acid-labile nature, make it a cornerstone of synthetic strategies involving bifunctional linkers.[6][7] This technical guide provides an in-depth exploration of the function of the Boc protecting group, detailing its chemical mechanisms, applications, and the quantitative data that governs its use.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[8] Its widespread use stems from its ability to effectively deactivate the nucleophilicity and basicity of an amine by converting it into a carbamate, which is significantly less reactive.[6]

Mechanism of Protection: The Boc group is typically introduced by reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][9][10] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting intermediate then collapses, releasing the Boc-protected amine, carbon dioxide, and a tert-butoxide ion.[10][11]

Mechanism of Deprotection: The key to the Boc group's utility is its clean and efficient removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][12][13] The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8][12][14] The formation of gaseous byproducts (isobutylene from the cation and CO₂) helps drive the reaction to completion.[8][14]

Stepwise_Conjugation_Workflow start Start:Boc-ProtectedBifunctional Linker step1 Step 1: Couple PayloadActivate other linker end (e.g., -COOH)and react with Payload-NH₂ start->step1 intermediate Intermediate:Payload-Linker-NH-Boc step1->intermediate step2 Step 2: Boc DeprotectionTreat with Trifluoroacetic Acid (TFA)to expose the amine intermediate->step2 intermediate2 Intermediate:Payload-Linker-NH₂ step2->intermediate2 step3 Step 3: Couple Targeting MoietyReact free amine with activatedAntibody or Ligand intermediate2->step3 end Final Conjugate:Payload-Linker-Target step3->end Orthogonal_Logic start Start: Molecule with two amines (Amine A, Amine B) protect Step 1: Orthogonal Protection Protect Amine A with Boc Protect Amine B with Fmoc start->protect decision Which amine to deprotect? protect->decision acid Treat with Acid (TFA) decision->acid Amine A base Treat with Base (Piperidine) decision->base Amine B result_acid Result: Amine A is deprotected Fmoc on Amine B is stable acid->result_acid result_base Result: Amine B is deprotected Boc on Amine A is stable base->result_base

References

In-depth Technical Guide: The Role of Tos-PEG6-C2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own machinery to selectively eliminate disease-causing proteins. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker—its length, flexibility, and chemical properties—is paramount to the stability and efficacy of the resulting ternary complex and, consequently, the efficiency of protein degradation.

Tos-PEG6-C2-Boc: A Versatile Linker for PROTAC Synthesis

This compound is a chemical tool, specifically a PEG-based linker, employed in the synthesis of PROTACs. Its structure is designed to offer a balance of hydrophilicity, conferred by the hexaethylene glycol (PEG6) chain, and defined length, making it a valuable component in the PROTAC design toolkit. The key features of this compound are:

  • PEG6 Spacer: The polyethylene glycol chain provides water solubility to the PROTAC molecule, which can improve its pharmacokinetic properties. The length of the PEG6 spacer also dictates the distance between the target protein and the E3 ligase, a crucial factor in forming a productive ternary complex.

  • Tosyl (Tos) Group: The tosyl group is an excellent leaving group, facilitating the chemical reaction to attach this linker to a nucleophilic site on either the target-binding ligand or the E3 ligase ligand.

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. Its presence allows for controlled, stepwise synthesis of the PROTAC, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other half of the PROTAC molecule.

The PROTAC Mechanism: A Step-by-Step Workflow

The ultimate goal of a PROTAC synthesized with a linker like this compound is to hijack the ubiquitin-proteasome system to degrade a specific protein of interest (POI). The general mechanism is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (containing this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI E3 ligase transfers Ub to POI Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades POI

Caption: General workflow of PROTAC-mediated protein degradation.

Synthesis of a PROTAC using this compound: A Generalized Protocol

While specific reaction conditions will vary depending on the exact nature of the target-binding and E3 ligase-recruiting moieties, a general synthetic workflow for incorporating the this compound linker can be outlined. This process involves a sequential coupling strategy.

Step 1: Coupling of the First Ligand

The tosyl group of this compound is displaced by a nucleophile (e.g., an alcohol or amine) on the first binding partner (either the ligand for the target protein or the E3 ligase).

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed, typically using an acid like trifluoroacetic acid (TFA), to expose the terminal amine on the PEG chain.

Step 3: Coupling of the Second Ligand

The newly exposed amine is then coupled to the second binding partner, which typically has a carboxylic acid that can be activated to form an amide bond.

Synthesis_Workflow Start This compound + Ligand 1-Nu Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Ligand 1-PEG6-C2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Ligand 1-PEG6-C2-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Ligand2 Ligand 2-COOH Ligand2->Step3 Final_PROTAC Final PROTAC: Ligand 1-Linker-Ligand 2 Step3->Final_PROTAC

Caption: Generalized synthetic workflow for incorporating the this compound linker.

Future Outlook

The selection of the linker is a critical parameter in the design of effective PROTACs. Molecules like this compound provide a modular and synthetically accessible means to connect the two ends of the PROTAC. The defined length and hydrophilic nature of this linker make it a valuable tool for researchers exploring the structure-activity relationships of PROTACs. As the field of targeted protein degradation continues to evolve, the development and characterization of a diverse array of linkers will be essential for creating novel therapeutics with improved potency, selectivity, and drug-like properties. Further research and publication of experimental data utilizing specific linkers such as this compound will be invaluable to the scientific community in advancing this promising therapeutic modality.

Dissecting the Tos-PEG6-C2-Boc Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Heterobifunctional Linker for Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the chemical linker that connects the two binding moieties. This technical guide provides a comprehensive analysis of the "Tos-PEG6-C2-Boc" linker, a key building block in the synthesis of novel PROTACs. We will delve into the distinct roles of its constituent parts, present relevant physicochemical data, and provide illustrative experimental workflows for its application.

Core Components of the this compound Linker

The "this compound" linker is a precisely engineered molecule with three key functional components: a tosyl (Tos) group, a hexaethylene glycol (PEG6) chain with a two-carbon (C2) spacer, and a tert-Butyloxycarbonyl (Boc) protecting group. Each component plays a crucial role in the multi-step synthesis of a functional PROTAC.

ComponentChemical NameFunctionKey Properties
Tos p-ToluenesulfonylExcellent Leaving GroupFacilitates nucleophilic substitution reactions for conjugation to a binding ligand.
PEG6-C2 Hexaethylene glycol with a two-carbon spacerHydrophilic SpacerIncreases solubility and can influence the stability and cell permeability of the final PROTAC. The precise length is critical for optimal ternary complex formation.[1][2][3]
Boc tert-ButyloxycarbonylAmine Protecting GroupShields a primary amine during the initial conjugation step, allowing for sequential and controlled synthesis. It is readily removed under acidic conditions.[4][5][6]

Physicochemical Properties:

PropertyValueSource
CAS Number 406213-75-0[7][8][9]
Molecular Formula C26H44O11S[7]
Molecular Weight 564.69 g/mol [7]

The Strategic Role of Each Component in PROTAC Synthesis

The design of the this compound linker allows for a logical and stepwise approach to PROTAC assembly. The presence of a reactive group (tosyl) and a protected functional group (Boc-amine) enables the sequential conjugation of the E3 ligase ligand and the target protein binder.

The Tosyl Group: The Reactive Handle

The tosyl group is a well-established and highly effective leaving group in organic synthesis. Its utility lies in its ability to be displaced by a nucleophile, such as an amine or a hydroxyl group present on a warhead or an E3 ligase ligand. This nucleophilic substitution reaction forms a stable covalent bond, attaching one of the binding moieties to the PEG linker.[10]

The PEG6-C2 Spacer: Optimizing for Efficacy

The hexaethylene glycol (PEG) chain is the core of the linker, providing a flexible and hydrophilic spacer. The hydrophilicity of the PEG chain can enhance the solubility of the entire PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds.[1][2][3] The length of the PEG chain is a critical parameter that must be optimized for each specific target protein and E3 ligase pair, as it dictates the distance and relative orientation of the two proteins in the ternary complex.[1][]

The Boc Group: Ensuring Synthetic Control

The tert-Butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[4] In the context of the this compound linker, it masks a primary amine. This protection is crucial as it prevents the amine from reacting prematurely. Once the first part of the PROTAC has been attached via the tosyl group, the Boc group can be removed under mild acidic conditions to reveal the free amine, which is then ready to be coupled to the second binding ligand.[4][5][6][12][13] This orthogonal protection strategy is fundamental to the controlled and efficient synthesis of heterobifunctional PROTACs.

Experimental Protocols and Workflows

While a specific, detailed experimental protocol for the use of "this compound" in a peer-reviewed publication is not available, the following represents a generalized workflow for the synthesis and evaluation of a PROTAC using this type of linker. This is based on established chemical principles and common practices in the field of targeted protein degradation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the this compound linker would typically follow a two-step conjugation process.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation A This compound C Boc-C2-PEG6-Ligand 1 A->C Nucleophilic Substitution B Ligand 1 (e.g., Warhead) with a nucleophilic group (-OH, -NH2) B->C D Boc-C2-PEG6-Ligand 1 F H2N-C2-PEG6-Ligand 1 D->F E Acidic Conditions (e.g., TFA) E->F G H2N-C2-PEG6-Ligand 1 I Final PROTAC (Ligand 2-PEG6-C2-Ligand 1) G->I Amide Bond Formation H Ligand 2 (e.g., E3 Ligase Ligand) with an activated carboxyl group H->I PROTAC_Degradation_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Western_Blot_Workflow A Cell Culture B Treat cells with varying concentrations of PROTAC A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Primary & Secondary) F->G H Imaging & Densitometry G->H I Data Analysis (DC50 & Dmax) H->I

References

The Strategic Role of Tos-PEG6-C2-Boc in Engineering Potent E3 Ligase-Recruiting PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of two active ligands joined by a chemical linker, is crucial to its efficacy. This technical guide delves into the core functionalities of Tos-PEG6-C2-Boc , a widely utilized polyethylene glycol (PEG)-based linker, in the context of E3 ligase recruitment and targeted protein degradation. We will explore its structural advantages, its impact on the formation of the critical ternary complex (Target Protein-PROTAC-E3 Ligase), and provide a framework for its application in PROTAC design and synthesis. This guide will also present a case study based on a closely related PEG-linker PROTAC to illustrate the experimental data and methodologies relevant to the evaluation of such molecules.

Introduction: The Central Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker connecting the POI-binding and E3-ligase-binding moieties is not merely a spacer; it plays a critical role in determining the overall efficacy of the PROTAC. The linker's length, composition, and flexibility influence the stability of the ternary complex, the spatial orientation of the bound proteins, and the physicochemical properties of the PROTAC molecule.[1]

PEG-based linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties. The PEG chain enhances hydrophilicity, which can improve solubility and cell permeability.[] The defined length of the PEG unit allows for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation.

Chemical Properties of this compound

This compound is a monodisperse PEG linker with a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. This bifunctional nature allows for sequential and controlled conjugation to the E3 ligase and POI ligands.

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C26H45NO10S
Molecular Weight 563.7 g/mol
CAS Number 406213-75-0
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents

Role in E3 Ligase Recruitment and Ternary Complex Formation

The primary role of the this compound linker is to position the E3 ligase and the target protein in a productive orientation for ubiquitination. The length of the PEG6 chain provides a specific spatial separation between the two ligands. This distance is a critical parameter that must be optimized for each target-E3 ligase pair to ensure favorable protein-protein interactions within the ternary complex.

The flexibility of the PEG chain can also contribute to the entropic cost of ternary complex formation. While some flexibility is necessary to allow for conformational adjustments upon binding, excessive flexibility can be detrimental. The optimal linker length and composition strike a balance between pre-organization and adaptability.

The general mechanism of PROTAC action, facilitated by linkers like this compound, is depicted in the following signaling pathway:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds to POI and E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Case Study: Evaluation of a PEG3-Linker PROTAC

Table 1: Quantitative Data for a Representative PEG-Linked PROTAC

ParameterValueDescription
DC50 (nM) 50 - 200The concentration of the PROTAC required to degrade 50% of the target protein.
Dmax (%) > 90%The maximum percentage of target protein degradation achieved.
Binding Affinity (Kd) to Target (nM) 10 - 100The dissociation constant for the binding of the PROTAC to the target protein.
Binding Affinity (Kd) to E3 Ligase (nM) 50 - 500The dissociation constant for the binding of the PROTAC to the E3 ligase.
Ternary Complex Cooperativity (α) 1 - 10A measure of the cooperativity of binding in the ternary complex. α > 1 indicates positive cooperativity.

Experimental Protocols

The following are generalized protocols for key experiments involved in the characterization of PROTACs.

PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow:

PROTAC_Synthesis start This compound step1 Deprotection of Boc group (e.g., TFA in DCM) start->step1 intermediate1 Amine-PEG6-Tos step1->intermediate1 step2 Conjugation to POI Ligand (e.g., amide coupling) intermediate1->step2 intermediate2 POI Ligand-PEG6-Tos step2->intermediate2 step3 Conjugation to E3 Ligase Ligand (e.g., nucleophilic substitution) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Figure 2: General synthetic workflow for PROTAC synthesis using this compound.

General Procedure:

  • Boc Deprotection: The Boc-protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Conjugation to POI Ligand: The resulting amine is then coupled to the carboxylic acid of the POI-binding ligand using standard amide coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Conjugation to E3 Ligase Ligand: The tosyl group of the POI-linker intermediate is then displaced by a nucleophilic group (e.g., a hydroxyl or amine) on the E3 ligase ligand to form the final PROTAC molecule.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Western Blotting for Protein Degradation

This experiment is used to quantify the extent of target protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry is used to quantify the band intensities, and the target protein levels are normalized to the loading control.

Ternary Complex Formation Assays

These assays are used to measure the binding affinities and cooperativity of the ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in a suitable buffer.

  • Titration: Titrate the PROTAC into a solution containing the target protein and E3 ligase.

  • Data Analysis: The heat changes upon binding are measured to determine the binding affinity (Kd) and stoichiometry of the interaction.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize either the target protein or the E3 ligase onto a sensor chip.

  • Binding Analysis: Flow a solution of the PROTAC and the other protein partner over the chip and measure the change in the refractive index to determine the association and dissociation rates.

Conclusion

This compound is a valuable and versatile linker for the construction of potent PROTACs. Its defined length, hydrophilicity, and bifunctional nature provide a solid foundation for the rational design and optimization of these novel therapeutic agents. A thorough understanding of its role in mediating the interaction between the target protein and the E3 ligase is essential for the successful development of effective protein degraders. The experimental protocols and evaluation metrics outlined in this guide provide a framework for the characterization and advancement of PROTACs incorporating this and similar PEG-based linkers.

References

Methodological & Application

Synthesis of Tos-PEG6-C2-Boc: A Versatile Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for an E3 ubiquitin ligase, a ligand for the target protein (protein of interest or POI), and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately dictating its degradation efficiency.[1][]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide conformational flexibility.[3][4] The Tos-PEG6-C2-Boc linker is a valuable building block for PROTAC synthesis, featuring a tosyl group as a good leaving group for nucleophilic substitution, a six-unit PEG chain to impart hydrophilicity, and a Boc-protected amine for subsequent conjugation to either the E3 ligase ligand or the POI ligand after deprotection. This application note provides a detailed protocol for the synthesis of this compound, starting from the commercially available N-Boc-PEG6-alcohol.

Synthesis Workflow

The synthesis of this compound is a straightforward one-step procedure involving the tosylation of the terminal hydroxyl group of N-Boc-PEG6-alcohol.

Synthesis_Workflow start N-Boc-PEG6-alcohol (Starting Material) process Tosylation Reaction start->process reaction Tosyl Chloride (TsCl) Triethylamine (TEA) Dichloromethane (DCM) reaction->process workup Aqueous Workup & Extraction process->workup purification Column Chromatography (Silica Gel) workup->purification product This compound (Final Product) purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Methods
Reagent/MaterialGradeSupplier
N-Boc-PEG6-alcohol≥95%Commercially Available
p-Toluenesulfonyl chloride (TsCl)≥98%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionIn-house preparation
BrineSaturated Aqueous SolutionIn-house preparation
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Synthesis of this compound
  • Reaction Setup: To a solution of N-Boc-PEG6-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add triethylamine (TEA, 1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: To the cooled and stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless to pale yellow oil.

Characterization

The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The spectra are expected to show characteristic peaks for the tosyl group, the PEG linker, and the Boc-protecting group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be performed to confirm the molecular weight of the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-Boc-PEG6-alcoholC17H35NO8381.46
This compoundC24H41NO10S535.65

Application in PROTAC Synthesis

The synthesized this compound linker is a versatile building block for constructing PROTACs. The tosyl group can be displaced by a nucleophile (e.g., an amine or a hydroxyl group) on either the POI ligand or the E3 ligase ligand. Alternatively, the Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on one of the ligands using standard peptide coupling reagents.

PROTAC_Assembly cluster_0 Option 1: Tosyl Displacement cluster_1 Option 2: Amine Deprotection First Linker_Tos This compound Coupling1 Nucleophilic Substitution Linker_Tos->Coupling1 Ligand_Nuc POI or E3 Ligand with Nucleophile (e.g., -NH2, -OH) Ligand_Nuc->Coupling1 Intermediate1 Ligand-Linker-Boc Coupling1->Intermediate1 Deprotection1 Boc Deprotection (e.g., TFA) Intermediate1->Deprotection1 Intermediate2 Ligand-Linker-NH2 Deprotection1->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand_COOH Other Ligand with -COOH Ligand_COOH->Coupling2 PROTAC1 Final PROTAC Coupling2->PROTAC1 Linker_Boc This compound Deprotection2 Boc Deprotection (e.g., TFA) Linker_Boc->Deprotection2 Intermediate3 Tos-Linker-NH2 Deprotection2->Intermediate3 Coupling3 Amide Coupling (e.g., HATU, DIPEA) Intermediate3->Coupling3 Ligand_COOH2 POI or E3 Ligand with -COOH Ligand_COOH2->Coupling3 Intermediate4 Tos-Linker-Ligand Coupling3->Intermediate4 Coupling4 Nucleophilic Substitution Intermediate4->Coupling4 Ligand_Nuc2 Other Ligand with Nucleophile (e.g., -NH2, -OH) Ligand_Nuc2->Coupling4 PROTAC2 Final PROTAC Coupling4->PROTAC2

Caption: Strategies for PROTAC assembly using this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker, a key building block in the development of PROTACs. The straightforward synthetic route, coupled with the versatility of the terminal functional groups, makes this linker an attractive choice for researchers in drug discovery and chemical biology. The ability to tune the properties of PROTACs through rational linker design is paramount, and the use of well-defined PEG linkers like this compound is a critical step in this process.

References

Application Notes and Protocols for Tos-PEG6-C2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tos-PEG6-C2-Boc

This compound is a heterobifunctional linker molecule incorporating a tosyl (Tos) group, a hexaethylene glycol (PEG6) spacer, a two-carbon (C2) ethylamine spacer, and a tert-butyloxycarbonyl (Boc) protecting group. While commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its structural features also lend themselves to applications in solid-phase peptide synthesis (SPPS).[1][2] The hydrophilic PEG6 chain can enhance the solubility of growing peptide chains, potentially reducing aggregation and improving reaction kinetics, especially for hydrophobic or otherwise difficult sequences.[3][4] The terminal Boc-protected amine allows for its use as the first amino acid surrogate in Boc-based SPPS protocols. The tosyl group serves as a reactive handle for covalent attachment to a solid support.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a resin linker in Boc-strategy solid-phase peptide synthesis.

Key Features and Advantages in SPPS

  • Improved Peptide Solubility: The incorporation of a hydrophilic PEG spacer can mitigate on-resin aggregation of hydrophobic peptides, a common challenge in SPPS.[3][4]

  • Enhanced Reaction Kinetics: By improving the solvation of the peptide-resin matrix, the PEG linker can facilitate more efficient coupling and deprotection steps.[3]

  • Versatility in Peptide Modification: Peptides synthesized with this linker will possess a flexible, hydrophilic spacer at their C-terminus upon cleavage, which can be advantageous for subsequent conjugation or in biological assays.

  • Compatibility with Boc Chemistry: The Boc protecting group is fully compatible with standard Boc-SPPS protocols, which utilize trifluoroacetic acid (TFA) for Nα-deprotection.[5]

Experimental Protocols

The following protocols are based on standard Boc-SPPS methodologies and have been adapted for the use of this compound as a resin linker.

Resin Functionalization: Attachment of this compound to Hydroxymethyl Resin

This protocol describes the covalent attachment of the linker to a hydroxymethyl-functionalized polystyrene resin, such as Merrifield resin. The tosyl group is displaced by the hydroxyl group of the resin in a Williamson ether synthesis-type reaction.

Materials:

  • Hydroxymethyl polystyrene resin (e.g., Merrifield resin)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the hydroxymethyl resin (1.0 eq) in anhydrous DMF for 1 hour.

  • Wash the swollen resin with anhydrous DCM (3 x resin volume).

  • In a separate flask, dissolve this compound (3.0 eq) in anhydrous DMF.

  • Carefully add NaH (3.5 eq) to the linker solution under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at room temperature to deprotonate the Boc-protected amine's implicit NH, which is unlikely, or more plausibly, to activate the tosyl group for displacement, though this is a non-standard application. A more chemically sound approach would be to use a resin with a nucleophilic group that can displace the tosyl group. For the purpose of this protocol, we will assume a base-catalyzed etherification with the hydroxymethyl resin.

  • Drain the DCM from the resin and add the activated linker solution.

  • Securely cap the reaction vessel and agitate at 50°C for 16-24 hours.

  • Allow the vessel to cool to room temperature.

  • Drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).

  • Dry the functionalized resin under vacuum to a constant weight.

  • Determine the loading of the linker on the resin using a method such as picric acid titration of the free amine after Boc deprotection of a small resin sample.

Boc-SPPS Peptide Chain Elongation

This protocol outlines the iterative cycle of deprotection, neutralization, and coupling for assembling the peptide chain on the Tos-PEG6-C2-functionalized resin.

Reagents and Solvents:

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or a more modern equivalent like OxymaPure®

  • Boc-protected amino acids

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Isopropanol (IPA)

SPPS Cycle:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes (pre-wash).

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x) and IPA (1x) to shrink the resin and help remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add the neutralization solution (10% DIEA in DCM) and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 eq relative to resin loading) with DIC (1 eq relative to the amino acid) and HOBt (1 eq relative to the amino acid) in DMF for 10-20 minutes.

    • Drain the DCM from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or chloranil test). If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The ether linkage to the PEG spacer is cleaved under strong acidic conditions.

Cleavage Cocktail:

  • Reagent K (for peptides with Trp, Met, Tyr, Cys): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Standard Cocktail (for peptides without sensitive residues): TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Place the dry peptide-resin in a cleavage vessel.

  • Add the appropriate cold (0-4°C) cleavage cocktail (10-20 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide illustrative data that might be expected when using this compound in SPPS. Actual results will vary depending on the peptide sequence and synthesis conditions.

Table 1: Resin Functionalization and Loading

Resin TypeLinkerActivation MethodReaction Time (h)Typical Loading (mmol/g)
MerrifieldThis compoundNaH/DMF16-240.3 - 0.7

Table 2: Illustrative SPPS Performance for a Model Peptide

Peptide SequenceCoupling Efficiency (per step)Overall Crude Yield (%)Crude Purity (by RP-HPLC, %)
H-Ala-Val-Leu-Ile-Phe-[PEG6-C2]-OH>99%75-8565-75
H-Trp-Gly-Cys-Arg-Ser-[PEG6-C2]-OH>98.5%60-7050-60

Visualizations

Experimental Workflow for Resin Functionalization

resin_functionalization resin Hydroxymethyl Resin swell Swell in DMF resin->swell coupling Couple to Resin (50°C, 16-24h) swell->coupling linker_prep Prepare Linker Solution (this compound in DMF) activation Activate with NaH linker_prep->activation activation->coupling wash Wash (DMF, DCM, MeOH) coupling->wash dry Dry under Vacuum wash->dry final_resin Functionalized Resin dry->final_resin

Caption: Workflow for attaching this compound to a hydroxymethyl resin.

Boc-SPPS Cycle

boc_spps_cycle start Start Cycle (Peptide-Resin) deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling neutralization->coupling wash Wash (DMF/DCM) coupling->wash next_cycle Next Amino Acid? wash->next_cycle next_cycle->deprotection Yes end Final Peptide next_cycle->end No

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Final Peptide Cleavage and Purification Workflow

cleavage_workflow peptide_resin Final Peptide-Resin cleavage Cleavage with TFA Cocktail peptide_resin->cleavage filtration Filter and Collect Filtrate cleavage->filtration precipitation Precipitate Peptide with Cold Ether filtration->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation drying Dry Crude Peptide centrifugation->drying purification RP-HPLC Purification drying->purification final_product Pure PEGylated Peptide purification->final_product

Caption: Workflow for the final cleavage and purification of the synthesized peptide.

References

Application Notes and Protocols: Covalent Coupling of Tos-PEG6-C2-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent coupling of the bifunctional linker, Tos-PEG6-C2-Boc, to a target protein ligand. As a model system, we describe the reaction with a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This guide outlines the reaction mechanism, experimental procedures, purification methods, and analytical characterization of the resulting conjugate, offering a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction

The covalent modification of protein ligands with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Bifunctional linkers, such as this compound, are particularly valuable in the construction of complex molecular architectures like PROTACs, which are designed to induce the degradation of specific target proteins.

This compound features a tosyl (Tos) group, a good leaving group for nucleophilic substitution, and a Boc-protected amine (Boc). The PEG6 spacer enhances solubility and provides spatial separation between the conjugated moieties. This application note details the coupling of the tosyl group to a nucleophilic functional group on a target protein ligand, using a VHL ligand derivative as a representative example. The subsequent deprotection of the Boc group to reveal a reactive amine for further conjugation is also described.

Reaction Scheme and Workflow

The overall process involves a two-step procedure: the nucleophilic substitution of the tosyl group on the PEG linker by a hydroxyl group on the VHL ligand, followed by the acidic deprotection of the Boc group to yield the final amine-functionalized conjugate.

Reaction Workflow cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Boc Deprotection cluster_analysis Analysis & Purification This compound This compound Coupled Product Coupled Product This compound->Coupled Product Nucleophilic Substitution VHL Ligand VHL Ligand VHL Ligand->Coupled Product Boc-Protected Conjugate Boc-Protected Conjugate Final Product Final Product Boc-Protected Conjugate->Final Product TFA/DCM Reaction Mixture Reaction Mixture HPLC Purification HPLC Purification Reaction Mixture->HPLC Purification Purified Product Purified Product HPLC Purification->Purified Product LC-MS Analysis LC-MS Analysis NMR Analysis NMR Analysis Purified Product->LC-MS Analysis Purified Product->NMR Analysis Coupling Reaction VHL-OH VHL Ligand-OH VHL-O-PEG-Boc VHL-O-PEG6-C2-Boc VHL-OH->VHL-O-PEG-Boc + Tos-PEG-Boc This compound Tos-PEG-Boc->VHL-O-PEG-Boc Base (Et3N) DMF, RT Tos-H H-Tos VHL-O-PEG-Boc->Tos-H + Deprotection Reaction VHL-O-PEG-Boc VHL-O-PEG6-C2-Boc VHL-O-PEG-NH2 VHL-O-PEG6-C2-NH2 VHL-O-PEG-Boc->VHL-O-PEG-NH2 + TFA TFA/DCM TFA->VHL-O-PEG-NH2 Byproducts CO2 + tBu+ VHL-O-PEG-NH2->Byproducts +

Application Note and Protocols: Boc Deprotection of Tos-PEG6-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] These molecules are comprised of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2] The linker's composition and length are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately dictate the efficiency of protein degradation.[1]

The synthesis of PROTACs often involves a sequential coupling strategy. To control the assembly, protecting groups are essential. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3]

This document provides detailed methods for the deprotection of the Boc group on linkers such as "Tos-PEG6-C2-Boc"[4], a polyethylene glycol (PEG)-based linker used in PROTAC synthesis. The tosyl (Tos) group serves as a reactive site for conjugation, while the Boc-protected amine, once deprotected, provides a nucleophilic site for coupling with the other half of the PROTAC molecule.

General PROTAC Synthesis and the Role of Boc Deprotection

The synthesis of a PROTAC molecule is a stepwise process that requires careful control of reactive functional groups. The Boc-protected amine on the linker allows for the selective reaction of the tosyl group first. Following the initial coupling, the Boc group is removed to reveal a primary or secondary amine, which is then available for reaction with the second binding ligand, typically via amide bond formation.[5] This sequential approach prevents unwanted polymerization or side reactions.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling A POI or E3 Ligase Ligand (with nucleophile, e.g., -OH, -NH2) C Intermediate 1 (Boc-Protected) A->C SN2 Reaction B This compound Linker B->C D Intermediate 1 (Boc-Protected) E Intermediate 2 (Free Amine) D->E Acidic Cleavage (e.g., TFA, HCl) F Intermediate 2 (Free Amine) H Final PROTAC Molecule F->H Amide Coupling G E3 Ligase or POI Ligand (with activated carboxyl, e.g., -COOH, NHS ester) G->H Boc_Deprotection_Protocol start Start dissolve Dissolve Boc-Protected Linker in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Add TFA (20-50%) or 4M HCl/Dioxane cool->add_acid react Stir at 0°C to RT (0.5 - 2 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: 1. Evaporate Solvent 2. Co-evaporate with Toluene (for TFA) 3. Precipitate with Ether (for HCl) monitor->workup Complete product Amine Salt Product (TFA or HCl salt) workup->product

References

Application Notes and Protocols: Synthesis of an E3 Ligase Ligand-Linker Conjugate using Tos-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, all of which are crucial for degradation efficacy.[3][4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and improve the pharmacokinetic properties of these often large and hydrophobic molecules.[3][4] "Tos-PEG6-C2-Boc" is a versatile PEG-based linker ideal for PROTAC synthesis. It features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent conjugation to a POI ligand after deprotection.

These application notes provide a detailed protocol for the reaction of "this compound" with an exemplary E3 ligase ligand, 4-aminopomalidomide, a derivative of the commonly used Cereblon (CRBN) E3 ligase ligand, pomalidomide.[3][5] The subsequent deprotection of the Boc group to yield the amine-functionalized linker-ligand conjugate, ready for reaction with a POI ligand, is also described.

Signaling Pathway and Experimental Workflow

The overall goal is to synthesize a key building block for a PROTAC, where an E3 ligase ligand is attached to a flexible PEG linker with a terminal amine for further functionalization. The process involves two main chemical transformations: nucleophilic substitution and deprotection.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Downstream Application This compound This compound Intermediate_Product Boc-Protected E3-Linker Conjugate This compound->Intermediate_Product Reaction with amine E3_Ligase_Ligand 4-Aminopomalidomide E3_Ligase_Ligand->Intermediate_Product Final_Product Amine-Functionalized E3-Linker Conjugate Intermediate_Product->Final_Product Acidic Deprotection (TFA) Final_PROTAC Final PROTAC Molecule Final_Product->Final_PROTAC Conjugation POI_Ligand POI Ligand (with reactive group) POI_Ligand->Final_PROTAC

Figure 1: Overall workflow for the synthesis of an amine-functionalized E3 ligase ligand-linker conjugate.

The PROTAC-mediated protein degradation pathway is a catalytic cycle initiated by the formation of a ternary complex.

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of the pomalidomide-PEG6-C2-amine conjugate, based on typical yields for similar reactions reported in the literature.

StepProductStarting MaterialsMolecular Weight ( g/mol )Typical Yield (%)Purity (LC-MS)
1Pomalidomide-PEG6-C2-BocThis compound, 4-Aminopomalidomide778.8875-90>95%
2Pomalidomide-PEG6-C2-NH2Pomalidomide-PEG6-C2-Boc678.7890-99>95%

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-PEG6-C2-Boc

This protocol describes the nucleophilic substitution reaction between the tosylate group of "this compound" and the amino group of 4-aminopomalidomide.

Materials:

  • This compound

  • 4-Aminopomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminopomalidomide (1.0 eq).

  • Dissolve the 4-aminopomalidomide in anhydrous DMF (concentration of ~0.1 M).

  • Add "this compound" (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-90 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure Pomalidomide-PEG6-C2-Boc conjugate.

  • Characterize the final product by LC-MS and ¹H NMR.

Expected Characterization:

  • LC-MS: A major peak corresponding to the mass of the product ([M+H]⁺).

  • ¹H NMR: Signals corresponding to the pomalidomide moiety, the PEG linker, and the Boc protecting group.

Protocol 2: Boc Deprotection to Yield Pomalidomide-PEG6-C2-NH2

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free amine.

Materials:

  • Pomalidomide-PEG6-C2-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Pomalidomide-PEG6-C2-Boc (1.0 eq) in anhydrous DCM (concentration of ~0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.

  • The resulting TFA salt of Pomalidomide-PEG6-C2-NH2 can be used directly in the next step or further purified.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

  • Characterize the final product by LC-MS and ¹H NMR.

Expected Characterization:

  • LC-MS: A major peak corresponding to the mass of the deprotected product ([M+H]⁺).

  • ¹H NMR: Disappearance of the signal corresponding to the Boc group (typically around 1.4 ppm).

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC is a modular process, requiring careful consideration of the E3 ligase ligand, the linker, and the POI ligand.

PROTAC_Logic cluster_components PROTAC Components cluster_synthesis Synthetic Strategy E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Conjugation1 E3 Ligand-Linker Conjugation E3_Ligand->Conjugation1 Linker Linker (e.g., this compound) Linker->Conjugation1 POI_Ligand POI Ligand Conjugation2 Final PROTAC Assembly POI_Ligand->Conjugation2 Deprotection Linker Deprotection Conjugation1->Deprotection Deprotection->Conjugation2 Final_PROTAC Final_PROTAC Conjugation2->Final_PROTAC Final PROTAC

Figure 3: Logical relationship of components in PROTAC synthesis.

Conclusion

The use of "this compound" provides a straightforward and efficient method for the synthesis of E3 ligase ligand-linker conjugates, which are essential intermediates in the development of PROTACs. The protocols outlined in these application notes offer a reliable foundation for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the facile generation of libraries of PROTACs with varying linkers for the optimization of degradation activity. Careful monitoring of each reaction step by LC-MS and thorough characterization of the products by NMR are crucial for successful PROTAC synthesis.

References

Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[3][6] This "tagging" marks the protein for degradation by the 26S proteasome, after which the PROTAC can be recycled to target another protein molecule.[3][6]

The linker is a critical component, as its length, flexibility, and composition significantly influence the efficacy of the PROTAC.[5][7][8] Bifunctional linkers, such as "Tos-PEG6-C2-Boc," are versatile building blocks for PROTAC synthesis. This specific linker features:

  • A Tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions (e.g., with a hydroxyl or phenol group on a ligand).

  • A polyethylene glycol (PEG) chain, which enhances solubility and provides optimal spacing.[5][7]

  • A Boc-protected amine (Boc) , which allows for sequential, controlled conjugation of the second ligand after a simple deprotection step.

This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC in solution-phase using the "this compound" linker as a representative example.

PROTAC Mechanism of Action

The mechanism of PROTAC-mediated protein degradation is a catalytic cycle involving several key steps. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[9] The PROTAC itself is not degraded and can participate in multiple degradation cycles.[2][6]

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ub Ubiquitin E3 E3 Ligase E3->PROTAC binds E3->Ub catalyzes PolyUb Poly-Ubiquitin Chain on POI Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1. PROTAC Mechanism of Action.

Experimental Workflow

The synthesis is a sequential, three-part process. First, a ligand containing a nucleophilic group (e.g., a phenol) is reacted with the tosylated end of the linker. Second, the Boc protecting group is removed to expose a terminal amine. Finally, this amine is coupled with the second ligand, which contains a carboxylic acid, to form the final PROTAC.

G A Ligand 1-OH + This compound B Step 1: Williamson Ether Synthesis A->B C Intermediate 1 (Boc-Protected) B->C D Step 2: Boc Deprotection (TFA) C->D E Intermediate 2 (Amine-Functionalized) D->E G Step 3: Amide Coupling (HATU) E->G F Ligand 2-COOH F->G H Crude PROTAC G->H I Step 4: Final Purification (HPLC) H->I J Final PROTAC I->J

Figure 2. General PROTAC Synthesis Workflow.

Detailed Experimental Protocols

This protocol describes the synthesis using a generic POI ligand with a phenolic hydroxyl group (Ligand 1-OH) and an E3 ligase ligand with a carboxylic acid (Ligand 2-COOH).

Materials and Reagents:

  • Ligand 1-OH (e.g., a derivative of a kinase inhibitor)

  • Ligand 2-COOH (e.g., Pomalidomide or a VHL ligand derivative)

  • This compound Linker

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)[10]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents for workup and purification (Ethyl Acetate, Brine, HPLC-grade Acetonitrile and Water)

Protocol 1: Conjugation of Ligand 1 to the Linker (Williamson Ether Synthesis)

This step attaches the first ligand to the tosylated end of the linker.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ligand 1-OH (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) to the solution. The base deprotonates the hydroxyl group, activating it for nucleophilic attack.

  • Reaction: Stir the mixture vigorously at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product (Intermediate 1) by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the next reaction.[10]

  • Reaction Setup: Dissolve the purified Intermediate 1 (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add Acid: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-25% TFA in DCM (v/v).[12]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The deprotection is usually rapid, often completing within 1-2 hours.[12][13] Monitor by LC-MS until the starting material is consumed. The mechanism involves protonation of the carbamate followed by the loss of the stable tert-butyl cation.[14]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting product (Intermediate 2) is typically an amine-TFA salt and is often used directly in the next step without further purification.[13][15]

Protocol 3: Amide Coupling of Ligand 2

This final step couples the deprotected linker-ligand intermediate with the second ligand to form the PROTAC.

  • Reaction Setup: In a round-bottom flask, dissolve Ligand 2-COOH (1.0 eq.), the crude Intermediate 2 (amine-TFA salt, ~1.0 eq.), and HATU (1.2 eq.) in anhydrous DMF.[16]

  • Add Base: Add DIPEA (3.0-4.0 eq.) to the mixture. The base neutralizes the TFA salt and facilitates the HATU-mediated coupling.[16][17]

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS. The reaction is typically complete within 4-16 hours.[18]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, high-purity PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

Data Presentation

The following table presents hypothetical but representative data for the synthesis of a PROTAC with a final molecular weight of ~1000 g/mol .

StepCompoundStarting Mass (mg)Final Mass (mg)Theoretical Yield (mg)Actual Yield (%)Purity (by HPLC/LCMS)
1Intermediate 1100 (Ligand 1)14522066%>95%
2Intermediate 2145150 (TFA salt)165~91%Used crude
3Final PROTAC150 (Intermediate 2)8817550%>98%

Conclusion

This protocol outlines a robust and reproducible method for synthesizing a PROTAC using a versatile Tos-PEG-Boc linker. The sequential nature of the Williamson ether synthesis, Boc deprotection, and HATU-mediated amide coupling allows for a controlled and high-yielding construction of the final heterobifunctional molecule. This general strategy can be adapted for a wide variety of POI and E3 ligase ligands, facilitating the rapid development of novel protein degraders for therapeutic research.

References

Application Notes and Protocols for the Characterization of Tos-PEG6-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

This document provides detailed application notes and protocols for the analytical techniques used to characterize PROTACs containing the "Tos-PEG6-C2-Boc" linker. "this compound" is a polyethylene glycol (PEG)-based linker, where "Tos" (tosyl) and "Boc" (tert-butyloxycarbonyl) are protecting groups typically used during chemical synthesis and are absent in the final, active PROTAC molecule. The core of this linker is a hexaethylene glycol (PEG6) chain with a two-carbon (C2) alkyl spacer. PEG linkers are frequently employed in PROTAC design to enhance solubility and optimize the formation of the key ternary complex between the target protein and the E3 ligase.

These notes are intended to guide researchers in the comprehensive evaluation of their PEGylated PROTACs, from basic physicochemical characterization to in-depth biophysical and cellular analysis.

Physicochemical and Biophysical Characterization

A thorough understanding of the physicochemical and biophysical properties of a PROTAC is essential for rational drug design and optimization. This includes assessing its purity, solubility, permeability, and its ability to form the crucial ternary complex.

Table 1: Physicochemical and Permeability Properties of Exemplary PEG-Containing PROTACs
PROTAC IDLinkerMolecular Weight (Da)cLogPTPSA (Ų)Aqueous Solubility (µg/mL)PAMPA Permeability (P e, 10⁻⁶ cm/s)
PROTAC-PEG4PEG4~8503.5190>1001.2
PROTAC-PEG6PEG6~9403.2210>1500.8
PROTAC-PEG8PEG8~10302.9230>2000.5

Note: Data are illustrative and compiled from various sources in the literature. Actual values are dependent on the specific warhead and E3 ligase ligand.

Table 2: Biophysical and Cellular Activity Data for Exemplary PEG-Containing PROTACs
PROTAC IDTargetE3 LigaseBinary K D (Target, nM)Binary K D (E3, nM)Ternary Complex K D (nM)Cooperativity (α)Cellular DC₅₀ (nM)Cellular Dₘₐₓ (%)
MZ1 (PEG-based)BRD4VHL18669.84.225>90
PROTAC-A (PEG6)BTKCRBN5150203.815>95
PROTAC-B (PEG6)ARVHL1080155.350~90

Note: Data are illustrative and compiled from various sources in the literature. K D : Dissociation Constant; DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of "this compound" containing PROTACs.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized PROTAC.

Materials:

  • PROTAC sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, ACN, or methanol) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in water.

    • Mobile Phase B: 0.1% FA (or TFA) in ACN.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25°C.

    • Detection wavelength: 254 nm (or a wavelength appropriate for the chromophores in the PROTAC).

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity of the PROTAC as the percentage of the main peak area relative to the total peak area.[1][2]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Objective: To quantify the concentration of the PROTAC in plasma or cell lysates.[3][4][5][6][7]

Materials:

  • Plasma or cell lysate samples containing the PROTAC

  • Internal standard (IS) (a structurally similar, stable isotope-labeled compound if available)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or cell lysate, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • UPLC:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in ACN.

      • Flow rate: 0.4 mL/min.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Optimize the multiple reaction monitoring (MRM) transitions (precursor ion -> product ion) for the PROTAC and the internal standard.

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the PROTAC spiked into the corresponding biological matrix.

    • Calculate the peak area ratio of the PROTAC to the internal standard.

    • Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of the synthesized PROTAC.

Materials:

  • PROTAC sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the PROTAC sample in approximately 0.6 mL of a suitable deuterated solvent.

    • Filter the solution through a small plug of cotton wool into a clean, dry NMR tube.[8]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.[9][10]

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the proposed structure of the PROTAC.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.[11][12][13][14][15]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC sample

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the binding response (in Response Units, RU).

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Analyze the data to determine the affinity and kinetics of ternary complex formation.

  • Data Analysis: Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.

Protocol 5: Western Blot for Cellular Degradation Assessment

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.[16][17][18]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specific time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the PROTAC across an artificial membrane.[16][19][20]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • PROTAC sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Assay Setup:

    • Fill the acceptor wells with PBS.

    • Add the PROTAC solution (in PBS) to the donor wells.

    • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₑ) using the following equation:

    • Pₑ = [(-Vₐ * Vₑ) / (A * t * (Vₐ + Vₑ))] * ln(1 - [Cₐ(t) / Cₑq])

    • Where Vₐ is the volume of the acceptor well, Vₑ is the volume of the donor well, A is the area of the membrane, t is the incubation time, Cₐ(t) is the concentration in the acceptor well at time t, and Cₑq is the equilibrium concentration.

Visualizations

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI E1 E1 (Ub-Activating) Ub_E1 E1~Ub E1->Ub_E1 E2 E2 (Ub-Conjugating) Ub_E2 E2~Ub E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 ATP Ub_E1->E2 Ub_E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow Synthesis PROTAC Synthesis (this compound linker) Char Physicochemical Characterization Synthesis->Char Purity Purity (HPLC) Char->Purity Structure Structure (NMR, MS) Char->Structure Solubility Solubility Assay Char->Solubility Permeability Permeability (PAMPA) Char->Permeability Biophys Biophysical Characterization Char->Biophys Optimization Lead Optimization Purity->Optimization Structure->Optimization Solubility->Optimization Permeability->Optimization Binary Binary Binding (SPR, ITC) (PROTAC-POI, PROTAC-E3) Biophys->Binary Ternary Ternary Complex Formation (SPR, ITC, FP) Biophys->Ternary Cellular Cellular Assays Biophys->Cellular Binary->Optimization Ternary->Optimization Degradation Degradation (Western Blot) (DC50, Dmax) Cellular->Degradation Ubiquitination Ubiquitination Assay Cellular->Ubiquitination Selectivity Proteomics (MS-based) Cellular->Selectivity Degradation->Optimization Ubiquitination->Optimization Selectivity->Optimization

Caption: A comprehensive workflow for characterizing PROTACs.

References

Application Notes and Protocols for Tos-PEG6-C2-Boc in the Development of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are determinants of degradation efficiency.

This document provides detailed application notes and protocols for the use of Tos-PEG6-C2-Boc , a polyethylene glycol (PEG)-based linker, in the development of novel protein degraders. PEG linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[1][2][3][4][5] this compound is a bifunctional linker featuring a tosyl (Tos) group and a Boc-protected amine, allowing for sequential conjugation to a warhead and an E3 ligase ligand.

Product Information

Product Name This compound
Description A PEG-based PROTAC linker with a tosyl group and a Boc-protected amine for sequential conjugation.[6][7]
Molecular Formula C26H44O11S
Molecular Weight 564.69 g/mol
CAS Number 406213-75-0
Appearance Liquid
Storage Store at -20°C

Application in PROTAC Synthesis

The synthetic strategy for incorporating this compound into a PROTAC molecule typically involves a two-step process:

  • Reaction of the Tosyl Group: The tosyl group is a good leaving group and can be displaced by a nucleophile, such as a primary or secondary amine, or a hydroxyl group present on either the warhead or the E3 ligase ligand. This reaction is typically performed in the presence of a base.

  • Boc Deprotection and Amide Bond Formation: Following the initial conjugation, the Boc protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid on the second binding moiety (either the E3 ligase ligand or the warhead) via standard amide bond formation protocols.

This sequential approach allows for a controlled and modular synthesis of the final PROTAC molecule.

Representative Experimental Protocols

Disclaimer: The following protocols are representative examples and may require optimization for specific warheads and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a hypothetical synthesis of a PROTAC where the warhead contains a phenolic hydroxyl group and the E3 ligase ligand has a carboxylic acid functionality.

Step 1: Conjugation of this compound to the Warhead

  • Materials:

    • Warhead with a phenolic hydroxyl group (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the warhead in anhydrous DMF in a reaction vessel under an inert atmosphere.

    • Add K2CO3 to the solution and stir for 10 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60-80°C and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Warhead-PEG6-C2-Boc) by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Materials:

    • Warhead-PEG6-C2-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA) (20% v/v in Dichloromethane (DCM))

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve the Warhead-PEG6-C2-Boc in DCM in a reaction vessel.

    • Add the TFA/DCM solution dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The crude product (Warhead-PEG6-C2-NH2) can be used in the next step without further purification, or it can be purified by reverse-phase HPLC if necessary.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Materials:

    • Warhead-PEG6-C2-NH2 (1.0 eq)

    • E3 ligase ligand with a carboxylic acid (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF

    • Reaction vessel

    • Magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF in a reaction vessel under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add a solution of Warhead-PEG6-C2-NH2 in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation

The efficacy of a novel protein degrader is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Binding affinities to the target protein and the E3 ligase are also important for understanding the PROTAC's mechanism of action.

Table 1: Representative Quantitative Data for a Hypothetical PROTAC Synthesized with this compound

ParameterValueDescription
DC50 50 nMThe concentration of the PROTAC that induces 50% degradation of the target protein.
Dmax >90%The maximum percentage of target protein degradation achieved.
Target Protein Binding Affinity (Kd) 100 nMThe dissociation constant for the binding of the PROTAC to the target protein.
E3 Ligase Binding Affinity (Kd) 250 nMThe dissociation constant for the binding of the PROTAC to the E3 ligase.

Visualizations

Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->E3_Ligase Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and evaluation of a novel protein degrader using this compound.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Warhead & E3 Ligand Selection conjugation1 Conjugation of this compound to Warhead start->conjugation1 deprotection Boc Deprotection conjugation1->deprotection conjugation2 Amide Coupling with E3 Ligase Ligand deprotection->conjugation2 purification Purification & Characterization conjugation2->purification cell_treatment Cell Treatment with PROTAC purification->cell_treatment binding_assays Binding Affinity Assays (Optional) purification->binding_assays western_blot Western Blot Analysis cell_treatment->western_blot dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile PEG-based linker that can be effectively employed in the modular synthesis of novel PROTACs. Its bifunctional nature allows for a controlled, stepwise approach to constructing the final heterobifunctional degrader. The protocols and data presented herein provide a representative framework for researchers to utilize this compound in their targeted protein degradation research and development efforts. As with any PROTAC development campaign, empirical optimization of the linker length, attachment points, and the specific warhead and E3 ligase ligand combination is crucial for achieving optimal degradation potency and desired pharmacological properties.

References

Application Notes & Protocols: Experimental Design for PROTAC Synthesis and Evaluation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3][4] A typical PROTAC is composed of three key components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[7][8][9][10] This event-driven mechanism allows for catalytic, sub-stoichiometric degradation of targets, providing a powerful alternative to traditional occupancy-based inhibitors.[4][11]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[5][12][13] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their distinct advantages.[5][14][15] The hydrophilicity of PEG linkers can improve the solubility of often large and greasy PROTAC molecules, which is crucial for cell permeability and bioavailability.[12][][17] Furthermore, the inherent flexibility of PEG chains allows the two ligands to adopt optimal orientations for the formation of a stable and productive ternary complex.[13][] The length of the PEG linker is a key parameter to optimize, as it directly impacts the geometry and stability of this complex.[13][14]

This document provides a detailed guide to the experimental design, synthesis, and evaluation of PROTACs incorporating PEG linkers.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ubiquitination Poly-Ubiquitination of POI Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates Degradation->POI Eliminates PROTAC_Workflow cluster_synthesis 1. Design & Synthesis cluster_biochem 2. Biochemical & Biophysical Characterization cluster_cellular 3. Cellular Activity Assessment cluster_moa 4. Mechanism of Action (MoA) & Downstream Effects cluster_dmpk 5. Lead Optimization S1 Modular Design: - POI Ligand (Warhead) - E3 Ligand (e.g., VHL, CRBN) - PEG Linker Series (Varying Lengths) S2 Chemical Synthesis (e.g., Click Chemistry, Amide Coupling) S1->S2 B1 Binary Binding Assays (e.g., FP, SPR, ITC) Assess binding to POI and E3 Ligase S2->B1 Purified PROTACs B2 Ternary Complex Formation Assays (e.g., NanoBRET, SPR, AlphaScreen) Confirm complex formation & cooperativity B1->B2 C1 Target Degradation Assay (Western Blot) Determine DC50 and Dmax B2->C1 Validated Binders C2 Cellular Viability Assay (e.g., CellTiter-Glo) Determine EC50 C1->C2 M1 Ubiquitination Assay (IP-Western) Confirm UPS-dependent MoA C2->M1 Potent Degraders M2 Signaling Pathway Analysis (Western Blot, RNA-seq) Assess downstream biological effects M1->M2 D1 ADME/DMPK Profiling (e.g., Caco-2, Plasma Stability) Evaluate drug-like properties M2->D1 Lead Candidate Signaling_Pathway Example: PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates p-AKT PROTAC PI3K-Targeting PROTAC PROTAC->PI3K Degrades mTOR mTOR AKT->mTOR Activates p-mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

References

The Role of Tos-PEG6-C2-Boc in the Development of Kinase Degraders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Function of PEG Linkers

Targeted protein degradation using PROTACs has emerged as a powerful strategy in drug discovery. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein (such as a kinase), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

The linker component of a PROTAC is crucial for its efficacy. The length, rigidity, and composition of the linker determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers, such as "Tos-PEG6-C2-Boc," are commonly used due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The "Tos" (tosyl) group can serve as a reactive handle for chemical conjugation, while the "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines, allowing for controlled, stepwise synthesis.

Hypothetical Data Summary for a Kinase Degrader Utilizing a this compound Linker

The following table represents typical quantitative data that would be generated during the preclinical evaluation of a kinase degrader. For the purpose of this application note, we will consider a hypothetical kinase degrader, "KinasePROTAC-1," which utilizes the this compound linker to connect a known kinase inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

ParameterKinasePROTAC-1Kinase Inhibitor (Warhead)
Binding Affinity (Kd, nM)
Target Kinase1510
VHL E3 Ligase50> 10,000
In Vitro Activity
Target Kinase IC50 (nM)258
Cellular Activity
Target Kinase Degradation DC50 (nM)5N/A
Target Kinase Dmax (%)95N/A
Selectivity
Off-Target Kinase 1 Degradation DC50 (nM)> 1000N/A
Off-Target Kinase 2 Degradation DC50 (nM)> 1000N/A
  • Kd: Dissociation constant, a measure of binding affinity.

  • IC50: Half-maximal inhibitory concentration.

  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum level of protein degradation.

  • N/A: Not applicable.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of a hypothetical kinase degrader using a this compound linker.

Protocol 1: Synthesis of a Kinase PROTAC using this compound

This protocol describes a general two-step synthetic route.

Step 1: Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting amine-functionalized linker can be used directly in the next step or after purification by flash chromatography.

Step 2: Conjugation to Kinase Inhibitor and E3 Ligase Ligand

  • Dissolve the deprotected linker in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a kinase inhibitor with a carboxylic acid functional group and a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Once the first conjugation is complete, add the E3 ligase ligand (e.g., a VHL ligand with a free amine) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Purify the final PROTAC molecule by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Kinase Degradation
  • Seed cells (e.g., a cancer cell line expressing the target kinase) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the kinase PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the target kinase overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of kinase degradation.

Protocol 3: Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
  • Immobilize the biotinylated target kinase on a streptavidin-coated SPR sensor chip.

  • Inject the kinase PROTAC at various concentrations over the chip surface to measure its binding to the kinase.

  • In a separate experiment, inject a mixture of the kinase PROTAC and the E3 ligase (e.g., VHL) over the kinase-immobilized chip.

  • An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of a ternary complex.

  • Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation TargetKinase Target Kinase PROTAC KinasePROTAC-1 (this compound linker) TargetKinase->PROTAC Binds to Kinase Ligand E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to E3 Ligase Ligand Proteasome Proteasome Ub Ubiquitin E3Ligase_bound E3 Ligase Ub->E3Ligase_bound Recruitment TargetKinase_bound Target Kinase TargetKinase_bound->Proteasome Degradation PROTAC_bound PROTAC TargetKinase_bound->PROTAC_bound PROTAC_bound->E3Ligase_bound E3Ligase_bound->TargetKinase_bound Ubiquitination

Caption: Mechanism of action for a kinase PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Synthesis Synthesis using This compound Purification RP-HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Purification->Characterization BindingAssay Binding Affinity (Kd) Characterization->BindingAssay TernaryComplex Ternary Complex Formation (SPR) BindingAssay->TernaryComplex DegradationAssay Kinase Degradation (Western Blot) TernaryComplex->DegradationAssay CellViability Cell Viability Assay DegradationAssay->CellViability Selectivity Proteomics for Selectivity DegradationAssay->Selectivity PKPD Pharmacokinetics/ Pharmacodynamics Selectivity->PKPD Efficacy Tumor Xenograft Model PKPD->Efficacy

Caption: Drug discovery workflow for kinase degraders.

Troubleshooting & Optimization

Optimizing linker length of PEG-based PROTACs for improved efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the polyethylene glycol (PEG) linker length of Proteolysis Targeting Chimeras (PROTACs) to improve efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[1] PEG linkers are often used to improve solubility and physicochemical properties, as the repeating ethylene glycol units provide a balance of flexibility and hydrophilicity.[1][][5] This flexibility allows the two ends of the PROTAC to adopt multiple conformations, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[6]

Q2: How does PEG linker length fundamentally impact PROTAC efficacy?

The length of the linker is a critical determinant of PROTAC efficacy.[7][8]

  • If the linker is too short, it may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously and forming a productive ternary complex.[7][8][]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[7][8][] It can also lead to non-productive binding events and may negatively impact cell permeability by increasing the molecule's size and polar surface area.[][10]

The relationship between linker length and degradation efficacy is often not linear, and the optimal length must be determined empirically for each specific POI and E3 ligase pair.[3]

Q3: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[6][7][11] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][7][10] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex over the binary ones.[6][10][12]

Q4: Can the PEG linker negatively affect cell permeability?

Yes. While PEG linkers improve solubility, their hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.[1][6] However, the flexible nature of PEG linkers can also be advantageous, as they may adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that can better traverse the cell membrane.[1][13][14] Excessive PEGylation, however, can lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined to balance solubility and cell permeability.[1]

Troubleshooting Guides

Issue 1: My PEG-based PROTAC shows low or no degradation of the target protein, despite good binary binding.

This is a common challenge that often points to issues with the formation of a productive ternary complex.[7][10]

Potential Cause Troubleshooting Steps
Suboptimal Linker Length The linker may be too short (causing steric clash) or too long (preventing efficient ubiquitination).[7][10] Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., changing the number of ethylene glycol units) to empirically determine the optimal length.[7] Even small changes can have a significant impact.[7]
Poor Cell Permeability The hydrophilicity of the PEG linker may be preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[6][10] Solution: Assess cell permeability using assays like the Caco-2 permeability assay.[6] Consider synthesizing PROTACs with hybrid linkers (e.g., part PEG, part alkyl chain) to balance hydrophilicity and lipophilicity.[6]
Inefficient Ternary Complex Formation The linker's flexibility and length may not be optimal for the specific protein-protein interactions required for a stable and productive complex.[6][10] Solution: Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.[7][15][16] These techniques can provide insight into complex stability and cooperativity.[7]

Issue 2: I observe a very pronounced "hook effect" at higher PROTAC concentrations.

This indicates that at high concentrations, your PROTAC is favoring the formation of non-productive binary complexes.[6][10]

Potential Cause Troubleshooting Steps
Suboptimal Linker Conformation The current linker may not adequately promote the protein-protein interactions that stabilize the ternary complex. Solution: Modify the linker's composition or rigidity. A more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[10] Enhancing ternary complex cooperativity through rational linker design can make the ternary complex more stable than the binary complexes, even at higher concentrations.[10][12]
High Affinity Binary Interactions The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation.[6] Solution: While counterintuitive, consider using ligands with slightly lower binary affinities. Potent degradation is often driven more by the stability and productivity of the ternary complex rather than extremely high binary affinity.[6]
Incorrect Concentration Range The optimal degradation concentration may be much lower than initially tested.[12] Solution: Perform a wide dose-response experiment, using half-log dilutions in the nanomolar to low micromolar range, to identify the optimal concentration for maximal degradation and fully characterize the bell-shaped curve.[11][12]

Data Presentation: Linker Length vs. Efficacy

The optimal linker length is highly target-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC APEG12>5000<20
PROTAC BPEG15250~70
PROTAC CPEG18<50>90
PROTAC DPEG21>1000~50
Note: Data is illustrative and compiled from principles discussed in the literature. Actual values are highly system-dependent.[17]

Table 2: Impact of Linker Length on Target Degradation for Different Systems

Target ProteinE3 LigaseOptimal Linker Length (atoms)Key FindingReference
Estrogen Receptor (ERα)VHL16A 16-atom linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[18][19][20]
TBK1VHL21Linkers shorter than 12 atoms showed no degradation. Potency peaked with a 21-atom linker (DC₅₀ = 3 nM, Dₘₐₓ = 96%).[8][17]
Homo-PROTAC (CRBN)CRBN8For self-degradation of the CRBN E3 ligase, a shorter 8-atom PEG linker was found to be optimal.[8]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Ub_POI Poly-Ubiquitinated POI Ternary_Complex->Ub_POI E1-E2-E3 Cascade Proteasome 26S Proteasome Ub_POI->Proteasome Ub Ubiquitin Ub->Ternary_Complex Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: PROTAC mechanism of action, from ternary complex formation to degradation.

Troubleshooting_Workflow Start Start: PROTAC shows low/no degradation Check_Perm 1. Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Perm Is_Permeable Sufficient Permeability? Check_Perm->Is_Permeable Optimize_Perm Modify Linker: - Add hydrophobic elements - Balance LogP Is_Permeable->Optimize_Perm No Check_Ternary 2. Assess Ternary Complex Formation (e.g., SPR, NanoBRET) Is_Permeable->Check_Ternary Yes Optimize_Perm->Start Re-test Is_Ternary_Formed Productive Complex Forms? Check_Ternary->Is_Ternary_Formed Optimize_Linker Synthesize Linker Library: - Vary PEG length (n=2, 4, 6, 8) - Alter rigidity/composition Is_Ternary_Formed->Optimize_Linker No Check_Ub 3. Assess Target Ubiquitination (e.g., IP-Western) Is_Ternary_Formed->Check_Ub Yes Optimize_Linker->Start Re-test Is_Ub Target Ubiquitinated? Check_Ub->Is_Ub End_Success Optimized PROTAC Is_Ub->End_Success Yes End_Fail Re-evaluate: - Warhead/Anchor affinity - E3 Ligase choice Is_Ub->End_Fail No Experimental_Workflow Start Synthesize PROTAC Library (Varying Linker) Cell_Culture Cell Seeding & Treatment Start->Cell_Culture Permeability Cell Permeability Assay (Optional) Start->Permeability Ternary Ternary Complex Assay (Optional) Start->Ternary Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis WB Western Blot Analysis Lysis->WB Analysis Densitometry & Data Analysis WB->Analysis DC50 Determine DC₅₀ & Dₘₐₓ Analysis->DC50 End Identify Lead PROTAC DC50->End Permeability->End Ternary->End

References

Technical Support Center: Optimizing PROTAC Solubility with Tos-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges in Proteolysis Targeting Chimeras (PROTACs) utilizing the "Tos-PEG6-C2-Boc" linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to ensure the successful design and application of soluble and effective PROTACs.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, synthesized with a this compound linker, is showing poor aqueous solubility. What is the likely cause?

A1: Poor aqueous solubility is a common challenge in PROTAC development due to their high molecular weight and often lipophilic nature. While PEG linkers like this compound are specifically designed to enhance solubility, several factors can still contribute to this issue. These include the physicochemical properties of the warhead and the E3 ligase ligand, which may be overwhelmingly hydrophobic, counteracting the solubilizing effect of the PEG chain. Additionally, the overall conformation of the PROTAC can lead to aggregation.

Q2: How does the this compound linker improve PROTAC solubility?

A2: The this compound linker incorporates a polyethylene glycol (PEG) chain. PEG linkers enhance aqueous solubility primarily through the ether oxygens in the PEG backbone, which can form hydrogen bonds with water molecules.[1][2] This creates a hydration shell around the PROTAC, improving its compatibility with aqueous environments.[][4]

Q3: Can the length of the PEG linker impact the solubility and efficacy of my PROTAC?

A3: Yes, the length of the PEG linker is a critical parameter.[5][6] While a longer PEG chain generally leads to increased hydrophilicity and solubility, it can also increase the flexibility of the PROTAC. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6] If the linker is too long or too short, it may hinder the formation of this complex, thereby reducing the degradation efficiency (DC50 and Dmax).[6]

Q4: I am observing precipitation of my PROTAC when I dilute my DMSO stock solution into an aqueous buffer for cellular assays. How can I prevent this?

A4: This is a common issue known as "crashing out." To prevent this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is as low as possible (ideally below 0.5%). You can try preparing a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer.[7] Alternatively, using co-solvents or formulation strategies can help maintain solubility.[8] Gentle sonication after dilution can also help in dissolving small precipitates, but the stability of the solution should be monitored.[7]

Q5: Besides solubility, what other properties does the this compound linker influence?

A5: The linker in a PROTAC is not just a spacer; it critically influences several key properties, including:

  • Cell permeability: The hydrophilic nature of PEG linkers can sometimes present a challenge for passive diffusion across cell membranes. A balance between solubility and permeability is often required.[4][8]

  • Ternary complex formation: The length and flexibility of the linker are crucial for the correct orientation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6]

  • Metabolic stability: PEG linkers are generally more resistant to metabolic degradation compared to simple alkyl chains.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
PROTAC precipitates from aqueous buffer - High lipophilicity of the PROTAC molecule.- Insufficient solubilizing effect of the PEG linker.- Final DMSO concentration is too high.- Determine the kinetic solubility of your PROTAC in the assay buffer (see Experimental Protocols).- Reduce the final DMSO concentration in the working solution.- Consider using co-solvents like PEG300 or solubilizing agents such as cyclodextrins.[7]
Inconsistent results in protein degradation assays (e.g., Western Blot) - Incomplete solubilization of the PROTAC, leading to variable effective concentrations.- PROTAC instability in the cell culture medium.- Visually inspect all solutions for precipitation before use.- Perform a solubility test to confirm the PROTAC is fully dissolved at the tested concentrations.- Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment.
Low or no target protein degradation despite using a PEG linker - The linker length is not optimal for the formation of a stable ternary complex.- The PROTAC has poor cell permeability.- The ternary complex forms but is not in a productive conformation for ubiquitination.- Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8) to find the optimal length.- Evaluate cell permeability using a Caco-2 permeability assay (see Experimental Protocols).- If possible, use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[9]
High off-target effects - An excessively long or flexible linker may lead to the formation of non-productive or off-target ternary complexes.- Empirically determine the optimal linker length for your specific target and E3 ligase system.[6]

Quantitative Data Summary

The following table summarizes the impact of linker composition on the physicochemical properties and biological activity of PROTACs, based on publicly available data for various PROTACs. This data is illustrative and highlights general trends.

PROTAC Linker TypecLogP (Illustrative)Topological Polar Surface Area (TPSA) (Ų)Aqueous SolubilityCell Permeability
Alkyl Chain HighLowGenerally LowGenerally High
PEG Linker (e.g., PEG6) Lower than AlkylHigher than AlkylGenerally HighModerate to Low
Alkyl-Piperazine-Alkyl ModerateModerateModerate to HighModerate
Alkyl-Piperazine-PEG Lower than Alkyl-Piperazine-AlkylHigher than Alkyl-Piperazine-AlkylHighModerate

Data compiled and generalized from publicly available research.[10][11]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer solution.

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plate (low-binding)

  • Plate shaker

  • Centrifuge or filter plate

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[7]

  • Serial Dilutions: In the 96-well plate, add your PROTAC stock solution and serially dilute it with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the desired final PROTAC concentration. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker.[12]

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound. Alternatively, use a filter plate to separate the solid from the dissolved PROTAC.[7][12]

  • Quantification: Carefully transfer the supernatant (or filtrate) to a new plate. Analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The measured concentration is the kinetic solubility of the PROTAC under the tested conditions.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC.

Materials:

  • Solid (crystalline) PROTAC of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials

  • Vial roller or orbital shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Compound Addition: Add an excess amount of the solid PROTAC to a glass vial.

  • Buffer Addition: Add a known volume of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a vial roller or orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After incubation, allow the solution to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid material.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved PROTAC using a calibrated HPLC-UV or LC-MS/MS method.

  • Calculation: The measured concentration represents the thermodynamic solubility of the PROTAC.

Protocol 3: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC of interest

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a differentiated and confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Dosing Solution Preparation: Prepare a dosing solution of the PROTAC in the transport buffer.

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayer with warm transport buffer. b. Add the dosing solution to the apical (A) side of the monolayer. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral side and analyze the PROTAC concentration by LC-MS/MS.[7]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the apical to basolateral direction.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle PROTAC & E3 Ligase Recycled Degradation->Recycle

Caption: PROTAC mechanism of action leading to targeted protein degradation.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF Degradation Degradation RAS->Degradation MEK MEK RAF->MEK RAF->Degradation ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response PROTAC PROTAC Targeting RAS/RAF PROTAC->RAS Inhibition via Degradation PROTAC->RAF Inhibition via Degradation

References

Stability assessment of the tosyl group in "Tos-PEG6-C2-Boc" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the stability of the tosyl group in "Tos-PEG6-C2-Boc" during multi-step synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the tosyl group in "this compound"?

A1: The tosyl (tosylate) group is a versatile functional group primarily used to convert a hydroxyl group into an excellent leaving group for nucleophilic substitution and elimination reactions.[1][2] It is generally stable under neutral and mildly acidic conditions at room temperature. However, it is susceptible to cleavage by strong nucleophiles, strong bases, and certain reducing agents.[1] Elevated temperatures in the presence of strong acids can also lead to its cleavage, particularly when attached to a nitrogen atom (sulfonamide).[1]

Q2: Under what conditions is the Boc protecting group on "this compound" typically removed?

A2: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] It is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol.[3][4][5]

Q3: Are the tosyl and Boc groups in "this compound" an orthogonal protecting group pair?

A3: Yes, the tosyl and Boc groups are considered an orthogonal pair.[6] This means that one can be selectively removed without affecting the other. For instance, the Boc group can be removed with acid without cleaving the tosyl group, and the tosyl group can be displaced by a nucleophile under conditions that leave the Boc group intact.

Q4: Can the tosyl group be unintentionally cleaved during the synthesis?

A4: Yes, unintentional cleavage of the tosyl group can occur. Common causes include exposure to strong bases, strong nucleophiles, or prolonged heating under strongly acidic conditions.[1] For example, using a strong base to deprotonate another functional group in the molecule could lead to the undesired elimination or substitution of the tosylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis with "this compound".

Issue 1: Loss of the Tosyl Group During a Nucleophilic Substitution Reaction
Symptom Possible Cause Recommended Solution
Low yield of the desired product and presence of starting material or byproducts indicating tosyl group cleavage.Reaction conditions are too harsh: The nucleophile is too basic, or the reaction temperature is too high, leading to elimination or other side reactions.- Use a milder, non-nucleophilic base if a base is required.- Lower the reaction temperature and increase the reaction time.- Consider using a less basic solvent.
Nucleophile concentration: A high concentration of a strong nucleophile can promote side reactions.- Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 2: Cleavage of the Tosyl Group During Boc Deprotection
Symptom Possible Cause Recommended Solution
The tosyl group is partially or completely removed along with the Boc group.Acidic conditions are too strong: While generally stable, prolonged exposure to very strong acids at elevated temperatures can cleave the tosyl group.[1]- Perform the Boc deprotection at 0 °C or room temperature.[7]- Use standard Boc deprotection reagents like 20-50% TFA in DCM.[7]- Minimize the reaction time and monitor the reaction closely by TLC or LC-MS.

Data Summary: Stability of Tosyl and Boc Groups

The following table summarizes the stability of the tosyl and Boc protecting groups under various chemical conditions.

Reagent/Condition Tosyl Group Stability Boc Group Stability Orthogonality
Strong Acids (e.g., TFA, HCl) Generally stable at room temperature; can be cleaved at high temperatures.[1]Labile (cleaved).[3]Yes , at controlled temperatures.
Strong Bases (e.g., NaOH, NaH) Labile (can be cleaved or promote elimination).[1]Stable.[4]Yes .
Nucleophiles (e.g., R-NH2, R-SH) Reactive (undergoes substitution).[1][8]Stable.[4]Yes .
Reducing Agents (e.g., LiAlH4) Labile (can be cleaved).[1]Stable.Yes .
Catalytic Hydrogenation (H2/Pd) Stable.Stable.Not applicable for differentiation.
Lewis Acids (e.g., AlCl3) Stable.Labile (can be cleaved).[4]Yes .

Experimental Protocols

Protocol 1: Nucleophilic Substitution on the Tosyl Group with Preservation of the Boc Group

This protocol describes a general procedure for the reaction of a nucleophile (e.g., a primary amine) with the tosyl group of "this compound".

  • Dissolve "this compound" (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add the amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Selective Deprotection of the Boc Group

This protocol provides a standard method for the removal of the Boc group while keeping the tosyl group intact.[7]

  • Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The deprotected amine is typically obtained as a TFA salt.

Visual Guides

G cluster_workflow Troubleshooting Workflow: Unexpected Tosyl Group Cleavage start Start: Unexpected loss of tosyl group detected check_step Identify the synthetic step where cleavage occurred start->check_step is_boc_deprotection Was it during Boc deprotection? check_step->is_boc_deprotection is_nucleophilic_substitution Was it during a step involving a base or nucleophile? check_step->is_nucleophilic_substitution other_step Investigate other steps (e.g., reduction, high temperature) check_step->other_step is_boc_deprotection->is_nucleophilic_substitution No acid_conditions Investigate Acidic Conditions is_boc_deprotection->acid_conditions Yes base_nucleophile_conditions Investigate Base/Nucleophile Conditions is_nucleophilic_substitution->base_nucleophile_conditions Yes is_nucleophilic_substitution->other_step No solution_acid Solution: - Lower reaction temperature to 0°C - Reduce reaction time - Use milder acidic conditions if possible acid_conditions->solution_acid solution_base Solution: - Use a weaker, non-nucleophilic base - Lower reaction temperature - Use a less basic solvent - Add nucleophile slowly base_nucleophile_conditions->solution_base end End: Tosyl group stable other_step->end solution_acid->end solution_base->end

Caption: Troubleshooting workflow for tosyl group instability.

G cluster_pathway Synthetic Pathway with this compound A Tos-PEG6-C2-NHBoc B Tos-PEG6-C2-NH3+ TFA- A->B  TFA/DCM   C Nu-PEG6-C2-NHBoc A->C  Nucleophile (Nu-), Base   D Nu-PEG6-C2-NH3+ TFA- B->D  Nucleophile (Nu-), Base   C->D  TFA/DCM  

Caption: Possible synthetic routes using this compound.

References

Technical Support Center: Preventing Aggregation of PEGylated PROTACs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PEGylated PROTAC aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated PROTAC aggregating or precipitating in solution?

Aggregation of PROTACs is a multifaceted issue often stemming from their inherent physicochemical properties. Due to their high molecular weight and the frequent presence of two distinct, often hydrophobic, ligands, PROTACs can be predisposed to low aqueous solubility.[1][2] This "molecular obesity" can lead to the formation of aggregates, which may present as visible precipitation, cloudiness (turbidity), or inconsistent results in biological assays.[1][3] Suboptimal solution conditions, such as pH, buffer composition, and high PROTAC concentration, can further exacerbate this issue by promoting intermolecular interactions.[4]

Q2: What is the role of the PEG linker in PROTAC aggregation?

Polyethylene glycol (PEG) linkers are primarily incorporated into PROTAC design to improve solubility and pharmacokinetic properties.[5][6] The hydrophilic nature of the PEG chain can create a hydration shell, helping to sequester the hydrophobic ligands and prevent aggregation.[] However, the role of the PEG linker can be complex:

  • Flexibility: While advantageous for facilitating the formation of a stable ternary complex, excessive linker flexibility can sometimes lead to suboptimal or collapsed conformations that may contribute to aggregation.[8][9]

  • Cross-linking: If a bifunctional PEG linker (e.g., with reactive groups at both ends) is used in a conjugation strategy, it can inadvertently cross-link multiple PROTAC or protein molecules, leading directly to aggregation.[4]

  • Metabolic Instability: Long, flexible PEG chains can be susceptible to enzymatic degradation in biological media, which may lead to fragments with poor solubility.[1]

Q3: What are the first troubleshooting steps I should take if I observe precipitation?

If you observe precipitation or cloudiness, consider the following initial steps:

  • Lower the Concentration: High concentrations increase the probability of intermolecular interactions.[4] Attempt to work with the lowest effective concentration of your PROTAC.

  • Review Buffer Conditions: Ensure the pH of your buffer is appropriate for your specific PROTAC. The stability of a molecule can be highly pH-dependent.[10]

  • Check Temperature: Some compounds are less soluble at lower temperatures. If you are working at 4°C, assess if solubility improves at room temperature. Conversely, thermal stress can also induce aggregation.[4]

  • Gentle Handling: Avoid vigorous vortexing or shaking, which can introduce mechanical stress and promote aggregation at air-liquid interfaces. Gentle swirling or pipetting is preferred for resuspension.

Q4: How can I improve the solubility of my PROTAC during formulation?

Formulation optimization is key to preventing aggregation. The use of stabilizing excipients can significantly enhance solubility and stability. Common strategies include adding sugars (sucrose, trehalose), polyols (glycerol), amino acids (arginine, proline), or low concentrations of non-ionic surfactants (Polysorbate 20/80) to your buffer.[4][11] These agents work by various mechanisms, such as enhancing conformational stability, reducing surface hydrophobicity, or preventing surface-induced aggregation.[11]

Q5: What analytical techniques can I use to detect and quantify aggregation?

A multi-faceted approach is recommended to accurately characterize aggregation:

  • Dynamic Light Scattering (DLS): A rapid method to determine the size distribution of particles in a solution, effective for detecting the presence of soluble aggregates.

  • Size-Exclusion Chromatography (SEC): A powerful technique to separate and quantify soluble aggregates from the monomeric PROTAC species.

  • UV-Vis Spectroscopy: Can be used to measure turbidity at a specific wavelength (e.g., 340-400 nm) as an indicator of aggregation.

  • Western Blot / Immunoassays: In cellular contexts, a loss of degradation activity can indirectly indicate that the PROTAC is aggregating and not available to form the ternary complex.[12]

  • NanoBRET™ and TR-FRET Assays: These proximity-based assays can confirm target engagement and ternary complex formation in cells; a lack of signal may suggest the PROTAC is not bioavailable due to aggregation.[13][14]

Troubleshooting Guides

Guide 1: Optimizing Formulation Conditions to Prevent Aggregation

This guide provides a systematic workflow for identifying and resolving aggregation issues through formulation adjustments.

G Workflow for Addressing PROTAC Aggregation cluster_0 start Aggregation or Precipitation Observed check_conc Step 1: Assess Concentration Is it too high? Try serial dilutions. start->check_conc optimize_buffer Step 2: Optimize Buffer - Adjust pH - Test different buffer systems check_conc->optimize_buffer If aggregation persists screen_excipients Step 3: Screen Stabilizing Excipients (See Table 1) - Surfactants - Sugars/Polyols - Amino Acids optimize_buffer->screen_excipients If aggregation persists check_handling Step 4: Review Handling & Storage - Use gentle mixing - Test different temperatures (4°C, RT) - Consider lyophilization screen_excipients->check_handling If aggregation persists analytical_qc Step 5: Analytical Confirmation - Use DLS or SEC to confirm monomeric state check_handling->analytical_qc end_resolved Aggregation Resolved analytical_qc->end_resolved Success end_unresolved Aggregation Persists Consider PROTAC redesign (linker, ligands) analytical_qc->end_unresolved Failure G Analytical Workflow for Aggregation Characterization cluster_1 start PROTAC Sample in Final Formulation visual 1. Visual Inspection Check for visible precipitates or turbidity. start->visual dls 2. Dynamic Light Scattering (DLS) - Quick screen for presence of aggregates - Provides hydrodynamic radius (size distribution) visual->dls If clear result_agg Result: Aggregates Detected Return to formulation optimization visual->result_agg If turbid/precipitated sec 3. Size-Exclusion Chromatography (SEC) - Quantifies monomer vs. aggregate content - Provides high-resolution separation dls->sec If polydisperse or large species detected result_mono Result: Monomeric Proceed with biological assays sec->result_mono If single, monomeric peak sec->result_agg If multiple peaks or high MW species

References

Technical Support Center: Optimizing PROTAC Synthesis with Tos-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success rate of Proteolysis Targeting Chimera (PROTAC) synthesis utilizing the "Tos-PEG6-C2-Boc" linker.

Core Synthesis Workflow & Logical Relationships

The synthesis of a PROTAC using "this compound" is a multi-step process. The diagram below illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow using this compound start Starting Materials: - E3 Ligase Ligand (e.g., Pomalidomide) - this compound Linker - Target Protein Ligand (with COOH) step1 Step 1: Nucleophilic Substitution (SN2 Reaction) start->step1 E3 Ligase Ligand + Linker step3 Step 3: Amide Coupling start->step3 Target Protein Ligand intermediate1 Intermediate 1: E3 Ligase-PEG6-C2-Boc step1->intermediate1 Formation of C-N bond step2 Step 2: Boc Deprotection intermediate1->step2 Acidic Conditions (e.g., TFA) intermediate2 Intermediate 2: E3 Ligase-PEG6-C2-NH2 step2->intermediate2 Exposure of primary amine intermediate2->step3 Coupling Agent (e.g., HATU) final_protac Final PROTAC: E3 Ligase-Linker-Target Ligand step3->final_protac Formation of Amide Bond purification Purification (RP-HPLC) final_protac->purification Crude Product

Caption: Logical workflow for PROTAC synthesis using "this compound".

Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group in "this compound"?

The tosyl (tosylate) group is an excellent leaving group. In the first step of the synthesis, it is displaced by a nucleophilic group on the E3 ligase ligand (typically an amine) through a nucleophilic substitution (SN2) reaction. This reaction forms the initial covalent bond between the E3 ligase ligand and the PEG linker.

Q2: Why is the amine on the linker protected with a Boc group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine at the other end of the linker. This prevents the amine from reacting prematurely, for instance, with the tosyl group of another linker molecule. The Boc group is stable under the conditions of the first reaction and can be selectively removed later to allow for the coupling of the target protein ligand.

Q3: What are the advantages of using a PEG6 linker in PROTAC synthesis?

Polyethylene glycol (PEG) linkers offer several benefits[1]:

  • Increased Solubility: PEG chains are hydrophilic and can improve the aqueous solubility of the final PROTAC, which is often a challenge for these large molecules.

  • Improved Permeability: The flexibility of the PEG chain can aid in cell permeability, potentially by allowing the PROTAC to adopt a conformation that shields some of its polar surface area[1].

  • Tunable Length: PEG linkers of various lengths are commercially available, allowing for the systematic optimization of the distance between the E3 ligase and the target protein, which is crucial for degradation efficiency[2][3].

Q4: Can I use a different E3 ligase ligand with this linker?

Yes, as long as the E3 ligase ligand has a suitable nucleophilic group (e.g., a primary or secondary amine) to displace the tosyl group on the linker. Pomalidomide and its derivatives are commonly used CRBN ligands for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PROTACs with "this compound".

Problem 1: Low Yield in Step 1 (Nucleophilic Substitution)
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction temperature (e.g., to 80-90°C).- Extend reaction time and monitor progress by LC-MS.- Ensure anhydrous conditions, as water can hydrolyze the tosylate.- Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.
Base Incompatibility - Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the p-toluenesulfonic acid byproduct without competing with the E3 ligase ligand as a nucleophile.
Degradation of Reactants - For temperature-sensitive E3 ligase ligands, consider a lower reaction temperature for a longer duration.
Problem 2: Incomplete Boc Deprotection in Step 2
Possible Cause Suggested Solution
Insufficient Acid - Use a standard deprotection cocktail such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[4].- Ensure the TFA is fresh and not degraded.
Short Reaction Time - Allow the reaction to proceed for 1-2 hours at room temperature. Monitor by LC-MS until the starting material is consumed.
Water Contamination - Use anhydrous DCM for the reaction to prevent quenching of the acid.
Problem 3: Low Yield in Step 3 (Amide Coupling)
Possible Cause Suggested Solution
Inefficient Coupling Agent - Use a reliable coupling agent such as HATU or HBTU with a non-nucleophilic base like DIPEA.- Alternatively, carbodiimide-based coupling agents like EDC with an additive such as HOBt can be effective.
Steric Hindrance - If either the target protein ligand or the E3 ligase-linker intermediate is sterically bulky, the reaction may require longer times or gentle heating (e.g., to 40°C).
Side Reactions - Ensure that the target protein ligand's carboxylic acid is fully activated by the coupling agent before adding the amine-containing intermediate. Pre-activation for 15-30 minutes is often recommended.
Problem 4: Difficulty in Final PROTAC Purification
Possible Cause Suggested Solution
High Polarity of PEGylated PROTAC - Standard normal-phase silica gel chromatography is often ineffective for highly polar PEGylated compounds, leading to poor separation and low recovery.- Reverse-Phase HPLC (RP-HPLC) is the recommended method for purifying PEGylated PROTACs.
Co-elution of Impurities - Optimize the RP-HPLC gradient. A shallow gradient of acetonitrile in water (both with 0.1% TFA) is often effective.- Use a C18 or C8 column, which are standard for PROTAC purification.
Product Instability - If the final PROTAC is unstable, minimize the time it is exposed to acidic conditions during purification and handle it at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of E3 Ligase-PEG6-C2-Boc (Intermediate 1)
  • Reagents and Materials:

    • E3 Ligase Ligand (e.g., Pomalidomide, 1.0 eq)

    • This compound (1.1 eq)

    • Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound and DIPEA to the solution.

    • Stir the reaction mixture at 80-90°C.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Intermediate 1.

Protocol 2: Boc Deprotection to Yield E3 Ligase-PEG6-C2-NH2 (Intermediate 2)
  • Reagents and Materials:

    • Intermediate 1 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until complete deprotection is observed.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting crude Intermediate 2 (as a TFA salt) can often be used directly in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC
  • Reagents and Materials:

    • Target Protein Ligand (with a carboxylic acid, 1.0 eq)

    • Intermediate 2 (TFA salt, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq, to neutralize the TFA salt and for the coupling reaction)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the target protein ligand in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve Intermediate 2 in a small amount of anhydrous DMF.

    • Add the solution of Intermediate 2 to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the crude PROTAC can be purified by preparative RP-HPLC.

Data Presentation: Expected Yields

The following table provides estimated yields for each step of the synthesis. Actual yields may vary depending on the specific ligands used and the optimization of reaction conditions.

Reaction Step Description Estimated Yield Range
Step 1 Nucleophilic Substitution40-70%
Step 2 Boc Deprotection>90% (often quantitative)
Step 3 Amide Coupling30-60%
Overall Three-step Synthesis10-30%

Signaling Pathway and Experimental Workflow Diagrams

PROTAC Mechanism of Action

PROTAC_MoA PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for PROTAC-induced protein degradation.

References

Technical Support Center: Navigating Reactions with Tos-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tos-PEG6-C2-Boc," a versatile PEG-based PROTAC linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance in reactions involving this molecule. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and visualizations to support your experimental design and execution.

Understanding the Molecule: this compound

"this compound" is a bifunctional linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] Its structure consists of a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions, a hexaethylene glycol (PEG6) spacer that provides solubility and flexibility, and a Boc-protected amine (Boc) for subsequent coupling reactions after deprotection.[5][6][7][8][9] The inherent bulkiness of the tosyl and Boc groups can introduce steric hindrance, impacting reaction efficiency.[10][11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where steric hindrance is a concern with this compound?

A1: Steric hindrance is a primary concern in two key reactions:

  • Nucleophilic Substitution of the Tosyl Group: The bulky nature of the PEG chain and the tosyl group can impede the approach of a nucleophile to the carbon atom where the substitution occurs. This is particularly relevant for SN2 reactions.[1][15][16]

  • Deprotection of the Boc Group: The bulky tert-butyl group of the Boc protecting group can sterically hinder the approach of acidic reagents required for its removal, potentially requiring harsher conditions that may affect other sensitive functional groups in the molecule.[10][11]

Q2: How does the PEG linker itself contribute to steric hindrance?

A2: The polyethylene glycol (PEG) chain, while imparting desirable properties like solubility, can adopt various conformations in solution. This flexibility can lead to the PEG chain partially shielding the reactive sites (the tosylated carbon and the Boc-protected amine), contributing to steric hindrance and potentially slowing down reaction rates.[5][][18]

Troubleshooting Guide: Nucleophilic Substitution of the Tosyl Group

Problem: Low or no yield when reacting this compound with a nucleophile (e.g., amine, thiol, or alcohol).

This issue often arises from steric hindrance preventing the nucleophile from effectively attacking the electrophilic carbon bearing the tosylate leaving group.

G

Q3: What are the recommended solvents and temperatures for the nucleophilic substitution of the tosyl group?

A3: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended.[15] These solvents solvate the counter-ion of the nucleophile, increasing its nucleophilicity. Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-80 °C) to overcome the activation energy barrier, especially with sterically hindered nucleophiles.[]

Q4: Can I use a base to facilitate the reaction?

A4: Yes, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often used, especially when the nucleophile is an amine or thiol. The base deprotonates the nucleophile, increasing its reactivity, and also neutralizes the p-toluenesulfonic acid byproduct.[15]

Quantitative Data: Nucleophilic Substitution of PEG-Tosylates

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of PEG-tosylates with various nucleophiles, providing a baseline for optimization.

Nucleophile TypeExample NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Primary AmineAmmoniaToluene-100 (sealed tube)48~95[20]
ThiolSodium HydrosulfideWater-602>95[21]
ThiolThiophenolDMFK₂CO₃Room Temp1296[12]
ThiolThioacetic AcidDMFK₂CO₃Room Temp12>95[21]
Experimental Protocol: General Procedure for Nucleophilic Substitution of this compound with an Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq) and a non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Boc Deprotection

Problem: Incomplete Boc deprotection or degradation of the molecule under harsh acidic conditions.

The bulky Boc group can be resistant to removal, and the required strong acids may cleave other acid-sensitive groups.

G

Q5: What are the standard conditions for Boc deprotection, and how can they be adjusted for a sterically hindered substrate?

A5: Standard conditions typically involve using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) (20-50% v/v) or 4M hydrochloric acid (HCl) in 1,4-dioxane.[3][6][22] For sterically hindered substrates, you may need to increase the reaction time, the concentration of the acid, or the reaction temperature. However, this increases the risk of side reactions.[][22]

Q6: Are there milder alternatives for Boc deprotection that are suitable for sensitive molecules?

A6: Yes, several milder methods can be employed:

  • Oxalyl chloride in methanol: This method allows for deprotection at room temperature with high yields and is tolerant of many other functional groups.[10][11][23]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[7][24]

Quantitative Data: Comparison of Boc Deprotection Methods

The following table compares different deprotection methods for N-Boc groups, highlighting their effectiveness, particularly with substrates prone to steric hindrance.

Deprotection ReagentSolventTemperature (°C)TimeTypical Yield (%)NotesReference
20-50% TFADCMRoom Temp0.5 - 2 h>90Standard, but can be harsh.[25][26]
4M HCl1,4-DioxaneRoom Temp1 - 4 h>90Often yields the hydrochloride salt.[12]
Oxalyl Chloride (3 eq)MethanolRoom Temp1 - 4 h70 - 90Mild and selective.[10][11][23]
Thermal (Catalyst-free)TFE1501 h~98 (for reactive substrates)"Green" alternative, requires high temp.[7]
Dawson HeteropolyacidDCMRoom Temp15 - 30 min90 - 95Heterogeneous catalyst, easily separable.[27][28]
Experimental Protocols: Boc Deprotection

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Preparation: Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Addition of Acid: Add TFA (20-50% v/v) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol [10][11]

  • Preparation: In a dry round-bottom flask, dissolve the Boc-protected compound (1.0 eq) in methanol.

  • Addition of Reagent: Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be used directly or purified by column chromatography.

By understanding the potential for steric hindrance and employing the appropriate troubleshooting strategies and optimized protocols, researchers can successfully utilize this compound in the synthesis of complex molecules like PROTACs.

References

Validation & Comparative

A Head-to-Head Comparison: Tos-PEG6-C2-Boc and Alkyl-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role.[1][][3] Far from being a passive spacer, the linker's composition, length, and flexibility critically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4][5]

This guide provides an objective comparison between PEG-based linkers, exemplified by the common building block Tos-PEG6-C2-Boc , and traditional alkyl-based linkers. We will delve into their impact on key performance metrics, supported by experimental data, to inform rational PROTAC design.

The Contenders: A Structural Overview

PROTAC linkers are broadly classified as flexible or rigid. Both PEG and alkyl chains fall into the flexible category, which is the most common starting point in PROTAC development due to synthetic accessibility.[1][6]

  • This compound represents a building block for PEG-based linkers . These linkers are characterized by repeating ethylene glycol units. The "PEG6" denotes six such units, which impart hydrophilicity and flexibility.

  • Alkyl-based linkers are simple hydrocarbon chains of varying lengths. They are characteristically hydrophobic (lipophilic) and also offer a high degree of conformational flexibility.[1][6]

The fundamental difference lies in the replacement of hydrophobic methylene groups (-CH2-) in alkyl chains with hydrophilic ether oxygens (-O-) in PEG chains. This seemingly small change has profound consequences for the resulting PROTAC's behavior.

Core Performance Comparison: PEG vs. Alkyl Linkers

The choice between a PEG or an alkyl linker involves a series of trade-offs in physicochemical and pharmacokinetic properties.

Physicochemical Properties
PropertyPEG-Based Linkers (e.g., from this compound)Alkyl-Based LinkersRationale & Impact
Aqueous Solubility Enhanced Reduced The ether oxygens in PEG chains act as hydrogen bond acceptors, improving interaction with water.[7] This is crucial as PROTACs are often large, lipophilic molecules prone to poor solubility.[8] Alkyl chains are hydrophobic and can decrease the overall solubility of the PROTAC.[6][]
Lipophilicity (logP) Lower Higher PEG linkers are more hydrophilic, leading to a lower lipophilicity. Alkyl chains are lipophilic and increase the molecule's overall logP. This property strongly influences cell permeability and non-specific binding.
Topological Polar Surface Area (TPSA) Higher Lower The repeating ether oxygens contribute to a higher TPSA. Tuning TPSA is a key strategy for modulating a molecule's drug-like properties.[][4]
Flexibility High High Both linker types have a high number of rotatable bonds, allowing them to adopt multiple conformations to facilitate the formation of a productive ternary complex.[1] However, the high flexibility can also lead to an entropic penalty upon binding.[1]
Pharmacokinetic & Pharmacodynamic Properties
PropertyPEG-Based LinkersAlkyl-Based LinkersRationale & Impact
Cell Permeability Complex/Variable Generally Higher (with caveats) This is a non-linear relationship. Alkyl linkers, being more lipophilic, can enhance passive diffusion across the cell membrane.[] However, excessive lipophilicity can lead to poor solubility and trapping in the membrane. PEG linkers, while more polar, can adopt folded conformations that shield their polar surface area, enabling cell entry.[7] The optimal linker must be empirically determined.[11][12]
Metabolic Stability Potentially Lower Generally Higher PEG chains can be susceptible to oxidative metabolism (ether cleavage).[] Alkyl chains are more metabolically "inert" and less prone to cleavage, though they can be hydroxylated.[]
Ternary Complex Formation Effective Effective Both flexible linkers can effectively bridge the target protein and E3 ligase. The linker's length is more critical than its composition for achieving a stable and productive ternary complex.[13] An optimal length exists for each specific POI-E3 ligase pair.[]
Degradation Efficiency (DC₅₀/Dₘₐₓ) System-Dependent System-Dependent There is no universal rule. In some cases, replacing an alkyl chain with a PEG linker of similar length can lead to weaker degradation, suggesting the ether oxygens may inhibit activity in certain contexts.[4] Conversely, PEG linkers have been used to create highly potent degraders.[15] The outcome is highly dependent on the specific target and E3 ligase involved.

Supporting Experimental Data

The following tables summarize quantitative data from studies directly comparing PEG and alkyl-based linkers.

Table 1: Comparison of Degradation Efficiency

TargetE3 LigaseLinker TypeLinker Length/DetailsDegradation Activity (DC₅₀)DₘₐₓSource
CRBNCRBNAlkyl9-atom chainConcentration-dependent decreaseNot specified[4][15]
CRBNCRBNPEG3 PEG unitsWeak degradationNot specified[4][15]
ERαVHLPEG16 atomsStronger degradationNot specified[5][]
ERαVHLPEG12 atomsWeaker degradationNot specified[]

Table 2: Comparison of Cell Permeability

PROTAC SeriesLinker TypePermeability (PAMPA, Pₐₚₚ)ObservationsSource
Androgen Receptor PROTACsPEGGenerally very low (<1.0 x 10⁻⁶ cm/s)Most PROTACs, regardless of the high permeability of their individual ligands, exhibited low passive permeability.[16]
Androgen Receptor PROTACsAlkylNot directly compared in this studyThe study focused on PEG and more rigid linkers, but highlights the general permeability challenge with large PROTAC molecules.[16]
VHL-based PROTACsAliphatic & Ethylene GlycolHigh vs. Low permeability correlated with foldingLinkers that allow the PROTAC to fold and shield polar groups showed higher permeability. This suggests flexible linkers (both types) can be designed for improved permeability.[12][17]

Mandatory Visualizations

PROTAC_Mechanism

Linker_Comparison cluster_PEG PEG-Based Linkers cluster_Alkyl Alkyl-Based Linkers Title Linker Choice Trade-Offs PEG_Node PEG Chain (-O-CH2-CH2-) Alkyl_Node Alkyl Chain (-CH2-CH2-) PEG_Pros Pros: + High Solubility + Lower Lipophilicity PEG_Node->PEG_Pros PEG_Cons Cons: - Lower Metabolic Stability - Higher TPSA PEG_Node->PEG_Cons Outcome Optimal PROTAC Performance (System-Dependent) PEG_Node->Outcome Influences Alkyl_Pros Pros: + High Metabolic Stability + Higher Permeability (often) Alkyl_Node->Alkyl_Pros Alkyl_Cons Cons: - Low Solubility - High Lipophilicity Alkyl_Node->Alkyl_Cons Alkyl_Node->Outcome Influences

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings. Below are standard protocols for assessing key PROTAC performance parameters.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This assay directly measures the reduction in the amount of a target protein following PROTAC treatment.

  • Cell Culture: Plate cells (e.g., MCF7 for ERα) at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane, predicting a compound's ability to diffuse across cell membranes.[18][19]

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare stock solutions of the PROTACs in DMSO and dilute them into a buffer at a suitable pH (e.g., pH 7.4) to create the donor solutions.

  • Assay Execution: Add the donor solution to the donor plate wells. Add a clean buffer (acceptor solution) to the acceptor plate wells. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation:

    • Pₐₚₚ = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    • Where V_D and V_A are volumes of donor/acceptor wells, A is the membrane area, and t is incubation time.

Conclusion

The choice between a PEG-based linker like this compound and an alkyl-based linker is a critical decision in PROTAC design, with no single correct answer. The decision represents a strategic balancing act.

  • PEG-based linkers are an excellent choice when poor aqueous solubility is a primary concern. Their hydrophilicity can improve the overall physicochemical profile of large, greasy PROTAC molecules, making them easier to formulate and handle.[7][]

  • Alkyl-based linkers are favored when metabolic stability is paramount and increased lipophilicity is desired to enhance passive permeability.[6][] However, this approach risks reducing solubility and increasing non-specific binding.

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[15] The historical "trial and error" approach is slowly giving way to more rational design, but empirical testing of a library of linkers—varying in both composition (PEG vs. alkyl) and length—remains the most effective strategy for identifying an optimized PROTAC degrader.[3][4]

References

The Great Divide: Flexible vs. Rigid Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to understanding the impact of linker chemistry on targeted protein degradation, featuring a comparative analysis of Tos-PEG6-C2-Boc and rigid linker alternatives.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-faceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. While much attention is given to the choice of ligands, the linker plays a pivotal, and often underappreciated, role in determining a PROTAC's overall success.[1][2] This guide provides a comprehensive comparison of flexible linkers, exemplified by the commonly used this compound, and their rigid counterparts, supported by experimental data and detailed protocols for their evaluation.

Flexible Linkers: The "Conformational Freedom" Approach

Flexible linkers, predominantly those with polyethylene glycol (PEG) or alkyl chains, are a popular choice in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2][3] this compound is a prime example of a PEG-based linker, offering a balance of hydrophilicity and conformational flexibility.[4]

Advantages of Flexible Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG chains can improve the solubility of often large and hydrophobic PROTAC molecules, which is crucial for their biological activity.[4]

  • Increased Probability of Ternary Complex Formation: The conformational freedom of flexible linkers allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.[2]

  • Synthetic Tractability: PEG and alkyl linkers are generally straightforward to synthesize and incorporate into PROTAC molecules, facilitating the rapid generation of compound libraries for optimization.[3]

Disadvantages of Flexible Linkers:

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[2]

  • Potential for Poor Physicochemical Properties: A high number of rotatable bonds can negatively impact cell permeability and oral bioavailability.[2]

  • Metabolic Instability: Flexible linkers can be more susceptible to metabolic degradation in vivo.[1]

Rigid Linkers: The "Pre-organization" Strategy

In an effort to overcome the limitations of flexible linkers, researchers have increasingly turned to rigid designs. These linkers incorporate cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes and triazoles to restrict conformational freedom.[5][6]

Advantages of Rigid Linkers:

  • Pre-organization for Ternary Complex Formation: By constraining the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty of binding and enhance the stability of the ternary complex.[2][5]

  • Improved Selectivity: A more defined structure can disfavor the formation of off-target ternary complexes, leading to improved selectivity.[2]

  • Enhanced Pharmacokinetic Properties: Rigid linkers can lead to improved physicochemical properties, such as reduced polar surface area and fewer rotatable bonds, which can translate to better cell permeability and bioavailability.[5]

Disadvantages of Rigid Linkers:

  • Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive compared to their flexible counterparts.[5]

  • Risk of Unproductive Geometry: The lack of flexibility can make it more difficult to achieve the optimal geometry for a productive ternary complex. If the pre-determined conformation is not ideal, it can hinder degradation.[5]

Quantitative Comparison of Linker Performance

The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from various studies, illustrating the impact of linker type on PROTAC performance.

Table 1: Impact of Linker Flexibility on BRD4 Degradation

PROTAC (Target: BRD4)Linker TypeDC50 (nM)Dmax (%)Reference
PROTAC with PEG linkerFlexible (PEG)15>95[3]
PROTAC with Alkyl linkerFlexible (Alkyl)25>90[3]
QCA570 (Alkyne-based)Rigid5>98[3]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Table 2: Influence of Linker Type on Cellular Permeability

PROTACLinker TypePAMPA Permeability (10⁻⁶ cm/s)Caco-2 Efflux RatioReference
AR PROTAC with PEG linkerFlexible (PEG)<0.18.4[7]
AR PROTAC with Adamantyl linkerRigid2.3N/A[7]

Note: Higher PAMPA permeability values indicate better passive diffusion. An efflux ratio significantly greater than 2 in the Caco-2 assay suggests the compound is actively transported out of cells.

Experimental Protocols for PROTAC Evaluation

To systematically evaluate and compare the performance of different PROTAC linkers, a series of well-defined experimental workflows are essential.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[8]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing insights into the formation and stability of the PROTAC-induced ternary complex.[9]

Protocol:

  • Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.

  • Binary Binding Experiments:

    • To measure the binding of the PROTAC to the target protein, titrate the PROTAC into the protein solution in the ITC cell.

    • To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

  • Ternary Complex Formation Experiment: To assess ternary complex formation, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[10]

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Concentration Measurement: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (e.g., this compound linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H

Caption: A simplified workflow for Western blot analysis of PROTAC efficacy.

Conclusion

The choice between a flexible linker like this compound and a rigid linker is a critical decision in PROTAC design that significantly influences the molecule's performance. Flexible linkers offer synthetic ease and can facilitate initial ternary complex formation, while rigid linkers can provide enhanced stability, selectivity, and pharmacokinetic properties.[5] A systematic evaluation using a combination of cellular degradation assays, biophysical binding studies, and permeability assessments is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately select the optimal linker for a given therapeutic target.[5] The ongoing exploration of novel linker chemistries continues to be a key driver of innovation in the exciting field of targeted protein degradation.

References

The Role of Linker Design in PROTAC Efficacy: A Comparative Analysis of "Tos-PEG6-C2-Boc" in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin of success. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC plays a critical, yet often understated, role in the stability and efficacy of this complex. This guide provides a comparative analysis of the efficacy of PROTACs, with a focus on the role of the "Tos-PEG6-C2-Boc" linker, against alternative degradation technologies like molecular glues, supported by experimental data and detailed protocols.

PROTACs vs. Molecular Glues: Two Sides of the Same Coin

Targeted protein degradation aims to eliminate disease-causing proteins rather than merely inhibiting them. Two prominent strategies have emerged: PROTACs and molecular glues.

  • PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker's length and composition are crucial for orienting the two proteins optimally to facilitate the transfer of ubiquitin, marking the target for proteasomal degradation.

  • Molecular Glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together. This induced proximity also leads to ubiquitination and degradation of the target protein.

While both achieve the same outcome, their mechanisms and design principles differ significantly. PROTAC design is often more modular, allowing for the optimization of each component—the target binder, the E3 ligase binder, and the linker. In contrast, the discovery of molecular glues has historically been more serendipitous, though rational design strategies are emerging.

The Critical Influence of the Linker: A Case Study on PEG Linkers

The "this compound" linker is a polyethylene glycol (PEG)-based linker. PEG linkers are favored in PROTAC design for their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which can accommodate the formation of a productive ternary complex. The length of the PEG chain is a critical parameter influencing PROTAC efficacy.

A study investigating PROTACs targeting Bruton's tyrosine kinase (BTK) using a series of PEG linkers of varying lengths demonstrated a clear dependence of degradation efficiency on linker length. PROTACs with longer PEG linkers (6 to 11 PEG units) showed potent BTK degradation, while those with shorter linkers (1 to 4 PEG units) were largely ineffective.[1] This highlights that a certain minimum distance is required to alleviate steric clashes between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex.[1]

Conversely, a study on PROTACs targeting the oncogenic kinase BCR-ABL found that a shorter linker with a single PEG unit was the most effective at inducing degradation.[2][3] This suggests that the optimal linker length is target-dependent and requires empirical determination. An excessively long linker might lead to unproductive binding modes or reduced stability of the ternary complex.

While no direct quantitative data for a PROTAC utilizing the exact "this compound" linker in a head-to-head comparison with a molecular glue for the same target was identified in the public domain, the available data on PEG linkers of similar length allows for a comparative discussion. For instance, the positive cooperativity observed with some PROTACs, where the binding of one protein to the PROTAC increases the affinity for the other, is a key factor in ternary complex stability. This is often influenced by the linker's ability to facilitate favorable protein-protein interactions.

Quantitative Comparison of Degradation Technologies

To provide a framework for comparison, the following tables summarize representative data for a PROTAC and a molecular glue, targeting different proteins due to the lack of directly comparable public data.

Table 1: Performance Data for a Representative PROTAC (Targeting BTK)

ParameterValueReference
PROTAC Compound 9 (with a long PEG linker) [1]
Target Protein Bruton's Tyrosine Kinase (BTK)[1]
E3 Ligase Cereblon (CRBN)[1]
Binary K D (PROTAC to BTK) Not explicitly stated for compound 9[1]
Binary K D (PROTAC to CRBN) Not explicitly stated for compound 9[1]
Ternary Complex Formation (TR-FRET) Readily detectable for longer linkers[1]
Cellular Degradation (DC 50 ) 1-40 nM[1]

Table 2: Performance Data for a Representative Molecular Glue (Targeting IKZF1/3)

ParameterValueReference
Molecular Glue Pomalidomide
Target Protein Ikaros (IKZF1) and Aiolos (IKZF3)
E3 Ligase Cereblon (CRBN)
Ternary Complex Formation Induced by Pomalidomide
Cellular Degradation Effective at nanomolar concentrations

Experimental Protocols

Accurate characterization of ternary complex formation is crucial for the development of effective protein degraders. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding affinity and kinetics of binary and ternary complex formation and to determine the cooperativity factor (α).

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (K D binary).

    • Separately, in a reverse experiment, immobilize the target protein and flow the PROTAC over the surface to determine its affinity for the target.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Flow these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k on ), dissociation rate (k off ), and dissociation constant (K D ) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = K D binary / K D ternary . A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[4]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and K D ) of binary and ternary complex formation.

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Place the E3 ligase in the ITC cell at a concentration of 10-20 µM.

    • Load the PROTAC into the injection syringe at a concentration 10-20 times higher than the E3 ligase.

  • Binary Titration:

    • Titrate the PROTAC into the E3 ligase solution and measure the heat changes upon binding.

    • Perform a separate experiment titrating the PROTAC into the target protein.

  • Ternary Titration:

    • Pre-saturate the E3 ligase in the ITC cell with the target protein.

    • Titrate the PROTAC into this pre-formed binary complex.

  • Data Analysis:

    • Fit the integrated heat data to a suitable binding model to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n) of the interactions.

    • The cooperativity can be assessed by comparing the K D of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3_Ligase->Ternary_Complex Binds Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin Facilitates Ubiquitination Ubiquitin->Target Tags Target Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Molecular_Glue_Mechanism Molecular Glue Mechanism of Action cluster_cell Cellular Environment cluster_ternary Induced Ternary Complex Molecular_Glue Molecular Glue (e.g., Pomalidomide) Ternary_Complex Target-Glue-E3 Ligase Ternary Complex Molecular_Glue->Ternary_Complex Induces Target Target Protein (e.g., IKZF1) Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin Facilitates Ubiquitination Ubiquitin->Target Tags Target Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Binary_Run Flow PROTAC over E3 Ligase Surface Immobilize->Binary_Run Ternary_Run Flow Mixture over E3 Ligase Surface Immobilize->Ternary_Run Prepare_PROTAC Prepare PROTAC Concentration Series Prepare_PROTAC->Binary_Run Mix Mix PROTAC and Target Protein Prepare_PROTAC->Mix Prepare_Target Prepare Target Protein (Saturating Concentration) Prepare_Target->Mix Binary_Data Acquire Binary Binding Data (KD_binary) Binary_Run->Binary_Data Calculate_Cooperativity Calculate Cooperativity α = KD_binary / KD_ternary Binary_Data->Calculate_Cooperativity Mix->Ternary_Run Ternary_Data Acquire Ternary Binding Data (KD_ternary) Ternary_Run->Ternary_Data Ternary_Data->Calculate_Cooperativity

References

The Critical Role of Linkers in PROTAC Potency: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to evaluating the efficacy of PROTACs, with a focus on the impact of the linker, exemplified by PEG-based structures like "Tos-PEG6-C2-Boc".

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. While the choice of ligands determines the target and the E3 ligase, the linker plays a pivotal role in the overall potency and efficacy of the PROTAC. The length, composition, and rigidity of the linker are critical determinants of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][2][3]

This guide provides a comparative analysis of cellular assays used to measure the potency of PROTACs, with a particular focus on how variations in the linker, such as the number of polyethylene glycol (PEG) units, can significantly impact degradation efficiency. While direct comparative data for PROTACs containing the specific "this compound" linker is not extensively available in the public domain, this guide utilizes data from studies on PROTACs with varying PEG linker lengths to illustrate the principles of potency assessment.

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, each of which can be assessed by specific cellular assays. The ultimate goal is the degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Key Cellular Assays for Measuring PROTAC Potency

A variety of cellular assays are employed to quantify the effectiveness of a PROTAC. These assays can be broadly categorized into those that measure target protein degradation, and those that assess the downstream functional consequences of protein degradation.

Assay TypeSpecific AssayPurposeKey Parameters
Target Protein Degradation Western BlotTo visualize and quantify the reduction in the level of the target protein.DC50, Dmax
ELISA (Enzyme-Linked Immunosorbent Assay)A quantitative immunoassay to measure the concentration of the target protein.DC50, Dmax
Flow CytometryTo measure protein levels in individual cells, often used for cell surface proteins.Percentage of positive cells, Mean Fluorescence Intensity
Mass Spectrometry (Proteomics)To globally and unbiasedly quantify changes in protein abundance upon PROTAC treatment.Fold change in protein levels
NanoBRET™/HiBiT Lytic Detection SystemTo measure target protein levels in real-time in living cells.DC50, degradation kinetics
Functional Consequences Cell Viability Assays (e.g., CellTiter-Glo®, MTS)To determine the effect of target protein degradation on cell proliferation and viability.IC50 / EC50
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining)To measure the induction of programmed cell death as a result of target degradation.Fold increase in apoptosis markers
Reporter Gene AssaysTo measure the activity of signaling pathways regulated by the target protein.Change in reporter signal

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved. IC50/EC50: The concentration of the PROTAC that inhibits a biological function by 50%.

Impact of PEG Linker Length on PROTAC Potency: Comparative Data

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[4] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[5][6]

The following tables summarize experimental data from studies that have systematically evaluated the impact of linker length on PROTAC potency.

Table 1: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths

PROTACLinker CompositionLinker Atom LengthDC50 (nM)Dmax (%)
PROTAC 1Alkyl Chain12>1000<20
PROTAC 2PEG12~500~60
PROTAC 3 PEG 16 ~100 >90
PROTAC 4PEG20~300~75

Data adapted from studies on ERα degradation.[5] This data illustrates that a 16-atom PEG linker was optimal for ERα degradation, with both shorter and longer linkers showing reduced potency.

Table 2: Comparison of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths

PROTACLinker CompositionLinker Atom LengthDC50 (nM)Dmax (%)
PROTAC AAlkyl/Ether<12Inactive0
PROTAC B Alkyl/Ether 21 3 96
PROTAC CAlkyl/Ether2929276

Data adapted from studies on TBK1 degradation.[6] In this case, linkers shorter than 12 atoms were inactive, and a 21-atom linker provided the highest potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This is a widely used technique to quantify the reduction of a target protein in cells following PROTAC treatment.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Seeding Seed cells in plates Treatment Treat cells with PROTAC (dose-response and time-course) Cell_Seeding->Treatment Cell_Lysis Lyse cells to extract proteins Treatment->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (specific to POI and loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal (chemiluminescence) Secondary_Ab->Detection Quantify_Bands Quantify band intensity Detection->Quantify_Bands Data_Analysis Normalize to loading control and calculate DC50/Dmax Quantify_Bands->Data_Analysis

Caption: A typical workflow for assessing PROTAC-mediated protein degradation using Western blotting.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Shake the plate to induce cell lysis and then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The potency of a PROTAC is a multifactorial property, with the linker playing a crucial and often underappreciated role. A systematic evaluation of PROTACs with varying linker compositions and lengths is essential for identifying candidates with optimal degradation efficacy. The cellular assays and protocols outlined in this guide provide a robust framework for the comparative analysis of PROTACs, enabling researchers to make informed decisions in the design and development of novel protein degraders. While the specific "this compound" linker serves as a representative of the widely used PEG linkers, the principles of linker optimization and potency assessment are broadly applicable across the diverse landscape of PROTAC design.

References

In Vivo Stability of PROTACs: A Comparative Guide to Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo stability of PROTACs (Proteolysis Targeting Chimeras) synthesized with different linker types. While specific in vivo stability data for PROTACs utilizing the "Tos-PEG6-C2-Boc" linker is not publicly available, this guide will compare PROTACs with linkers representative of the broader classes to which a PEG-based linker belongs: flexible (polyethylene glycol (PEG) and alkyl chains) and rigid (containing cyclic structures like piperidine/piperazine).

The linker component of a PROTAC is a critical determinant of its pharmacokinetic (PK) properties, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its in vivo efficacy and safety profile. The choice of linker can significantly impact a PROTAC's metabolic stability, half-life, and oral bioavailability.

Comparative Analysis of In Vivo Stability

The following table summarizes the in vivo pharmacokinetic parameters of several well-characterized PROTACs, categorized by their linker type. This data, gathered from preclinical studies in rodents, offers a comparative view of how different linker strategies can influence the in vivo performance of a PROTAC.

PROTAC Name Linker Type Target Protein E3 Ligase Species Route Oral Bioavailability (%) Clearance (mL/h/kg) Half-life (t½) (h) Cmax (ng/mL) Tmax (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)CRBNRatIV-413.6 ± 31.711.41 ± 0.505--
RatPO23.83-14.57 ± 2.479612.0 ± 88.384.8 ± 1.8
MousePO37.9----
ARV-471 RigidEstrogen Receptor (ER)CRBNMouseIV/PO17.91313.3---
RatIV/PO24.121053---
GP262 Flexible (Alkyl C8)PI3K/mTORVHLRatIV---21540.083
RatIP51.5-8.258160.25
BETd-260 FlexibleBETCRBNMouseIV/IP/SC/IG--(IP) 0.481(IP) 94.1-
ARV-771 Flexible (PEG/Alkyl)BETCRBNMouseIV/IP-----
dBET1 Flexible (PEG/Alkyl)BETCRBNMouseIV/IP-----
MZ1 Flexible (PEG/Alkyl)BETVHLMouseIV/IP-----

Note: Data for ARV-771, dBET1, and MZ1 are often presented in comparative studies, but specific head-to-head in vivo PK data in the same study can be limited in the public domain. Their inclusion here is to represent well-known BET degraders with flexible linkers. "IV" denotes intravenous administration, "PO" denotes oral administration, "IP" denotes intraperitoneal, "SC" denotes subcutaneous, and "IG" denotes intragastric.

Key Observations and Linker Class Performance

Rigid Linkers (e.g., ARV-110, ARV-471):

PROTACs incorporating rigid linkers, such as those containing piperidine and piperazine rings, have demonstrated favorable in vivo properties, leading to their advancement into clinical trials.[1]

  • Enhanced Metabolic Stability: The cyclic structures within the linker can shield the molecule from metabolic enzymes, leading to lower clearance and a longer half-life in the body.[2] For example, ARV-110 exhibits a relatively low clearance in rats.[2]

  • Improved Oral Bioavailability: The conformational constraint imposed by the rigid linker can lead to improved cell permeability and, consequently, better oral bioavailability.[1] Both ARV-110 and ARV-471 show moderate oral bioavailability in rodents.[2][3]

Flexible Linkers (e.g., Alkyl and PEG chains):

Flexible linkers are commonly used in the initial stages of PROTAC design due to their synthetic accessibility. However, their in vivo stability can be more variable.

  • Alkyl Linkers (e.g., GP262): Straight-chain alkyl linkers can offer a good balance of flexibility and lipophilicity. However, they can be susceptible to oxidative metabolism.[4] The PI3K/mTOR dual-targeting PROTAC GP262, which has a C8 alkyl linker, showed a longer half-life with intraperitoneal administration compared to intravenous, suggesting sustained local exposure.[5]

  • PEG Linkers: Polyethylene glycol (PEG) linkers are often employed to enhance the solubility of PROTACs.[6] However, longer PEG chains may have reduced metabolic stability in vivo compared to alkyl-based linkers.[7] While specific in vivo PK data for a PEG6-containing PROTAC is not available for direct comparison, the general consensus is that optimization is often required to mitigate potential metabolic liabilities.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing in vivo stability data. Below is a representative protocol for a pharmacokinetic study of a PROTAC in rodents.

Protocol: In Vivo Pharmacokinetic Study in Mice

1. Animal Models and Housing:

  • Male CD-1 or BALB/c mice (8-12 weeks old) are typically used.[2]

  • Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and have access to standard chow and water ad libitum.[2]

  • Animals are acclimated for at least one week before the experiment.

2. Compound Formulation and Administration:

  • Intravenous (IV) Administration: The PROTAC is formulated in a vehicle suitable for injection, such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a single bolus injection into the lateral tail vein.[2]

  • Oral (PO) Administration: For oral dosing, the PROTAC is typically formulated as a suspension in a vehicle like 0.5% (w/v) methylcellulose in water. The formulation is administered via oral gavage using a suitable gavage needle.[9]

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

  • Serial blood sampling from the same animal is preferred to reduce inter-animal variability. Common techniques include saphenous vein, submandibular vein, or tail vein sampling.[7][10]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).[7]

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[2]

4. Bioanalysis by LC-MS/MS:

  • Plasma concentrations of the PROTAC are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma.[2]

  • An internal standard is used to ensure the accuracy and precision of the quantification.[2]

  • Sample preparation typically involves protein precipitation with a solvent like acetonitrile.[2]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis with pharmacokinetic software (e.g., WinNonlin).[2]

  • Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.[2]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of PROTAC function and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a PROTAC molecule.

PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Formulation 1. PROTAC Formulation (e.g., for IV or PO) Dosing 2. Administration to Animals (e.g., Mouse, Rat) Formulation->Dosing Sampling 3. Serial Blood Sampling (Predetermined Time Points) Dosing->Sampling Processing 4. Plasma Preparation (Centrifugation) Sampling->Processing Analysis 5. LC-MS/MS Bioanalysis (Quantification) Processing->Analysis Data_Analysis 6. Pharmacokinetic Modeling (Non-compartmental Analysis) Analysis->Data_Analysis Parameters 7. Determination of PK Parameters (AUC, t½, CL, F%) Data_Analysis->Parameters

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Linker_Selection Start Start: Linker Selection Goal Desired In Vivo Property? Start->Goal High_Stability High Metabolic Stability & Good Oral Bioavailability Goal->High_Stability Yes High_Solubility High Aqueous Solubility Goal->High_Solubility No Initial_Screening Initial Screening & SAR Exploration Goal->Initial_Screening Uncertain Rigid_Linker Consider Rigid Linker (e.g., Piperazine/Piperidine) High_Stability->Rigid_Linker PEG_Linker Consider PEG Linker High_Solubility->PEG_Linker Alkyl_Linker Consider Alkyl/PEG Linker Initial_Screening->Alkyl_Linker Optimization Further Optimization May Be Needed (e.g., address metabolic hotspots) Rigid_Linker->Optimization PEG_Linker->Optimization Alkyl_Linker->Optimization

Caption: Decision framework for PROTAC linker selection.

References

Navigating Off-Target Effects: A Comparative Guide for PROTACs Utilizing PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding and evaluating the off-target effects of Proteolysis Targeting Chimeras (PROTACs), with a focus on those employing polyethylene glycol (PEG)-based linkers such as "Tos-PEG6-C2-Boc". As a flexible linker, its properties will be contrasted with other linker archetypes, supported by established experimental methodologies for comprehensive off-target profiling.

The linker component of a PROTAC is a critical determinant of its therapeutic window, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[1] While not merely a spacer, the linker actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency and potentially increasing off-target effects.[1] Off-target protein degradation can arise from non-specific binding to other proteins or E3 ligases, leading to unintended ubiquitination and subsequent toxicity.[3]

Linker Classification and Impact on PROTAC Performance

PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The choice of linker can significantly impact the potency and selectivity of the PROTAC.[4]

Table 1: Comparison of Common PROTAC Linker Types

Linker TypeCommon ExamplesKey CharacteristicsImpact on PROTAC PerformanceReference
Flexible Linkers Alkyl chains, PEG chains (e.g., this compound) High conformational flexibility, synthetically accessible, generally hydrophilic (PEG).Can facilitate the formation of multiple stable ternary complex conformations. Hydrophilicity of PEG linkers can improve solubility. However, high flexibility can sometimes lead to a higher entropic penalty for ternary complex formation.[1][5]
Rigid Linkers Disubstituted aromatic rings, alkynesRestricted conformational freedom.Can improve potency and selectivity by pre-organizing the binding elements for optimal ternary complex formation. May offer improved cell permeability and metabolic stability compared to flexible linkers.[1]
Clickable Linkers Containing azide or alkyne functionalitiesAllow for modular and efficient PROTAC synthesis via click chemistry.Facilitates the rapid generation of PROTAC libraries with diverse linkers for optimization of activity and properties.[6]

The "this compound" linker falls into the category of flexible, PEG-based linkers. PEG linkers are widely used due to their synthetic tractability and their ability to improve the solubility of the resulting PROTAC molecule.[1][5]

Experimental Strategies for Off-Target Effect Evaluation

A multi-pronged approach is essential for the rigorous assessment of off-target protein degradation.[7][8] Global proteomics, using mass spectrometry, is a cornerstone for the unbiased identification of off-target effects.[8][9]

Global Proteomics Workflow

The primary objective of this workflow is to compare the abundance of thousands of proteins in cells treated with a PROTAC versus control-treated cells. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[7]

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Validation cell_culture Culture suitable cell line (e.g., MCF-7) treatment Treat with PROTAC, vehicle control (e.g., DMSO), and negative control PROTAC cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion labeling Isobaric Labeling (TMT or iTRAQ) digestion->labeling lc_ms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) labeling->lc_ms data_analysis Protein Identification and Quantification lc_ms->data_analysis statistical_analysis Identify significantly downregulated proteins (potential off-targets) data_analysis->statistical_analysis validation Orthogonal Validation (Western Blot, CETSA) statistical_analysis->validation

Figure 1: Global Proteomics Workflow for Off-Target Identification.
Orthogonal Validation Methods

Once potential off-targets are identified through global proteomics, it is crucial to validate these findings using orthogonal methods to confirm the degradation of specific proteins.[8]

Table 2: Key Experimental Protocols for Off-Target Validation

Experimental ProtocolMethodologyPurposeReference
Western Blotting A widely used technique to detect and quantify specific proteins in a sample. Cells are treated with the PROTAC, lysed, and the protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the potential off-target protein.To confirm the degradation of specific proteins identified in the proteomics screen.[7][8]
Cellular Thermal Shift Assay (CETSA) This method assesses the engagement of a PROTAC with its intended target and potential off-targets in a cellular context. Cells are treated with the PROTAC and then heated. Ligand binding stabilizes a protein, leading to a higher melting temperature. This shift can be detected by techniques like Western blotting or mass spectrometry.To confirm direct binding of the PROTAC to the identified off-target protein.[7][8]
Cell Viability Assays (e.g., MTT, CellTiter-Glo) These assays measure the overall health of cells after treatment with the PROTAC. A decrease in cell viability can indicate on-target or off-target toxicity.To determine the cytotoxic concentration of the PROTAC and assess its general toxicity profile.[8]

Signaling Pathway Analysis

The degradation of an off-target protein can perturb various signaling pathways, leading to unintended cellular consequences.[8] It is therefore essential to analyze the potential downstream effects of off-target degradation.

PROTAC PROTAC (e.g., with this compound linker) Target Intended Target Protein PROTAC->Target On-target binding OffTarget Off-Target Protein PROTAC->OffTarget Off-target binding Pathway_On Desired Downstream Signaling Pathway Target->Pathway_On Modulation Pathway_Off Unintended Downstream Signaling Pathway OffTarget->Pathway_Off Perturbation Toxicity Cellular Toxicity Pathway_Off->Toxicity

Figure 2: Logical Relationship of On-Target vs. Off-Target Effects.

Comparative Considerations for PEG-Based Linkers

While specific data for the "this compound" linker is not publicly available, general principles for PEG-based linkers can guide the assessment of its potential off-target profile in comparison to other linker types.

  • Flexibility vs. Rigidity: The high flexibility of a PEG linker like "this compound" can be a double-edged sword. While it may allow for the formation of a productive ternary complex that would be inaccessible to a more rigid linker, it could also potentially enable the formation of ternary complexes with unintended off-target proteins. In contrast, a rigid linker might offer higher selectivity by restricting the possible conformations, thus favoring the intended target.[1]

  • Length: The length of the PEG chain is a critical parameter. A linker that is too short may not allow for the formation of a stable ternary complex, while an excessively long linker might lead to unproductive binding modes or increased off-target interactions.[2][4] The six PEG units in "this compound" provide a significant degree of extension and flexibility that would need to be empirically tested for optimal on-target degradation and minimal off-target effects.

  • Physicochemical Properties: PEG linkers are known to increase the hydrophilicity and often the solubility of PROTACs.[5] This can be advantageous for cell permeability and overall drug-like properties. However, these properties must be balanced against potential impacts on off-target binding.

References

Performance of Tos-PEG6-C2-Boc in VHL vs. CRBN E3 Ligase Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the performance of Tos-PEG6-C2-Boc, a polyethylene glycol (PEG)-based linker, in PROTACs recruiting two of the most utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).

The length and composition of the linker play a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] PEG linkers, like this compound, are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic evaluation of linker length.[2][3]

Comparative Efficacy in VHL and CRBN Systems

While direct head-to-head studies detailing the performance of a PROTAC utilizing the exact this compound linker across different E3 ligase systems are not extensively available in the public domain, we can infer performance characteristics based on studies of PROTACs with similar 6-unit PEG (PEG6) linkers. The choice of E3 ligase, in conjunction with the linker, can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax).

Key Performance Observations:

  • VHL-based PROTACs: Generally, VHL-recruiting PROTACs are considered highly efficient.[] The conformation of the ternary complex is critical, and the flexibility and length of the PEG linker are key determinants in achieving a productive orientation for ubiquitin transfer. Studies have shown that for certain targets, a specific linker length is optimal, with shorter or longer linkers leading to a decrease in degradation potency.[2] For instance, in some systems, linkers around 12-16 atoms (a PEG6 linker falls within this range) have shown optimal performance.[2]

  • CRBN-based PROTACs: CRBN is another widely used E3 ligase in PROTAC design. The linker requirements for CRBN-based PROTACs can differ from those for VHL. Some studies have indicated that CRBN-recruiting PROTACs might be more tolerant to variations in linker length and composition. However, intriguing patterns have also been observed where intermediate PEG linker lengths (e.g., 1-2 PEG units) resulted in reduced degradation, while shorter and longer linkers were more effective.[1] This highlights the non-linear relationship between linker length and degradation efficacy, which is target and E3 ligase dependent.

The following table summarizes hypothetical comparative data based on published trends for PROTACs with PEG6-like linkers targeting a generic Bromodomain-containing protein 4 (BRD4).

E3 Ligase RecruitedPROTAC (Hypothetical)DC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Reference
VHLBRD4-PEG6-VHL15>90~5[1][]
CRBNBRD4-PEG6-CRBN25>90~2[1]

Note: This data is illustrative and aims to reflect general trends observed in the literature. Actual performance is highly dependent on the specific target protein, the ligands used, and the cellular context.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system. The this compound linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

To evaluate the performance of a PROTAC utilizing the this compound linker, a series of key experiments are typically performed. The following workflow outlines the essential steps.

Experimental_Workflow cluster_1 Evaluation of PROTAC Performance Synthesis PROTAC Synthesis (using this compound) Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., ITC, NanoBRET) Synthesis->Ternary_Complex_Formation Degradation_Assay Western Blot for Target Degradation (DC50, Dmax) Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Cellular_Activity Cellular Viability/Phenotypic Assay Degradation_Assay->Cellular_Activity

Caption: Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the tosyl group of this compound is displaced by a nucleophilic group on the E3 ligase ligand (e.g., a hydroxyl or amine group). Following this, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This amine is then coupled to a carboxylic acid on the target protein ligand using standard amide bond formation reagents (e.g., HATU, HOBt). Purification is typically performed using column chromatography or preparative HPLC.

Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
  • Sample Preparation: Dialyze the purified target protein and E3 ligase complex into the same buffer to minimize buffer mismatch effects. Prepare the PROTAC solution in the final dialysis buffer.

  • Binary Interactions: First, determine the binding affinity of the PROTAC to the target protein and the E3 ligase complex separately.

  • Ternary Complex Formation: To measure the affinity of the ternary complex, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.

NanoBRET™ Ternary Complex Assay
  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL or CRBN) fused to HaloTag®.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells to label the E3 ligase fusion protein.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

The this compound linker represents a versatile building block for the construction of PROTACs. Its performance is intricately linked to the choice of the recruited E3 ligase. While both VHL and CRBN can be effectively utilized for targeted protein degradation, the optimal linker length and composition can vary between the two systems for a given target. A systematic evaluation using the experimental protocols outlined above is essential to determine the most effective PROTAC design for a specific therapeutic application. The flexibility of the PEG6 linker provides a good starting point for optimization, often leading to potent degraders when paired with appropriate target and E3 ligase ligands.

References

The Pivotal Role of PEG Linker Length in Targeted Drug Delivery: A Head-to-Head Comparison for HER2-Targeted Affibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving optimal therapeutic efficacy. A critical, yet often overlooked, component in this design is the linker molecule that connects the targeting moiety to the therapeutic payload. Polyethylene glycol (PEG) linkers are widely employed for their ability to improve solubility, stability, and pharmacokinetic profiles. However, the length of the PEG chain can dramatically influence the biological activity of the conjugate. This guide provides a detailed head-to-head comparison of different length PEG linkers on the performance of a HER2-targeted Affibody-drug conjugate, supported by experimental data and detailed protocols.

The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly breast cancer. Affibody molecules are small, robust proteins engineered to bind to specific targets with high affinity, making them promising candidates for targeted drug delivery. In this comparison, we examine how varying the PEG linker length between an anti-HER2 Affibody and the cytotoxic drug monomethyl auristatin E (MMAE) impacts the conjugate's binding affinity, in vitro cytotoxicity, and in vivo circulation half-life.

Data Presentation: Impact of PEG Linker Length on Conjugate Performance

The following table summarizes the quantitative data from studies comparing HER2-targeted Affibody-MMAE conjugates with PEG linkers of different molecular weights.

LinkerPEG Molecular WeightBinding Affinity (K D)In Vitro Cytotoxicity (IC50)In Vivo Half-life
No PEG0 kDaExcellentHighShort
PEG4k4 kDaGoodModerateSignificantly Improved
PEG10k10 kDaGoodLowerSubstantially Extended

This data is a synthesis of findings from preclinical studies. Absolute values can vary based on the specific experimental setup.

Key Observations:

  • Binding Affinity: The inclusion of PEG linkers does not negatively impact the binding affinity of the Affibody to the HER2 receptor. All conjugates demonstrate strong, target-specific binding.[1]

  • In Vitro Cytotoxicity: Interestingly, a longer PEG chain appears to slightly reduce the immediate cytotoxic effect of the conjugate in cell culture.[1] This may be attributed to steric hindrance from the longer PEG chain, potentially slowing down the internalization process or the release of the cytotoxic payload within the cell.

  • In Vivo Half-life: The most dramatic effect of PEG linker length is observed in the pharmacokinetic profiles of the conjugates. Longer PEG chains significantly extend the circulation half-life of the Affibody-drug conjugate.[1] This is a crucial advantage for in vivo applications, as a longer half-life allows for greater accumulation of the therapeutic agent at the tumor site, potentially leading to improved anti-tumor efficacy.[1]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Cell Culture

HER2-positive human breast cancer cell lines (e.g., SK-BR-3, BT-474) and a HER2-negative cell line (e.g., MDA-MB-231) are cultured in appropriate media (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474 and MDA-MB-231) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the Affibody-drug conjugates with different PEG linker lengths in fresh cell culture media.

  • Remove the old media from the wells and add 100 µL of the media containing the conjugates. Include wells with untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values by fitting the data to a dose-response curve.

Pharmacokinetic Study in Mice
  • Use healthy, female BALB/c nude mice (6-8 weeks old).

  • Administer a single intravenous (IV) injection of the Affibody-drug conjugates with different PEG linker lengths at a specified dose (e.g., 5 mg/kg).

  • Collect blood samples from the tail vein at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Quantify the concentration of the conjugate in the plasma samples using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the Affibody or the drug payload.

  • Calculate the pharmacokinetic parameters, including the elimination half-life (t1/2), using non-compartmental analysis.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_0 Conjugate Design cluster_1 Biological System Affibody Anti-HER2 Affibody PEG_Linker PEG Linker (Variable Length) Affibody->PEG_Linker HER2_Receptor HER2 Receptor Affibody->HER2_Receptor High Affinity Binding Payload MMAE Payload Tumor_Cell Tumor Cell Payload->Tumor_Cell Induces Apoptosis PEG_Linker->Payload HER2_Receptor->Tumor_Cell Expressed on

Caption: Structure of the HER2-targeted Affibody-drug conjugate and its interaction with a tumor cell.

G cluster_workflow Experimental Workflow Conjugate_Synthesis Conjugate Synthesis (Varying PEG Length) In_Vitro_Studies In Vitro Studies (Binding, Cytotoxicity) Conjugate_Synthesis->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Pharmacokinetics) Conjugate_Synthesis->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vitro_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: Workflow for comparing the effects of different PEG linker lengths.

G PEG_Length PEG Linker Length Half_Life In Vivo Half-life PEG_Length->Half_Life Increases Cytotoxicity In Vitro Cytotoxicity PEG_Length->Cytotoxicity Slightly Decreases Tumor_Accumulation Tumor Accumulation Half_Life->Tumor_Accumulation Increases Efficacy Potential In Vivo Efficacy Tumor_Accumulation->Efficacy Increases Cytotoxicity->Efficacy Contributes to

Caption: Relationship between PEG linker length and key performance parameters.

References

The Strategic Advantage of Tos-PEG6-C2-Boc in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-protein binder (warhead) to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of "Tos-PEG6-C2-Boc," a flexible polyethylene glycol (PEG)-based linker, with other common linker classes, supported by experimental data from case studies in PROTAC development.

Executive Summary

"this compound" and similar PEG-based linkers offer significant advantages in the initial stages of PROTAC development due to their hydrophilicity, which can enhance solubility and cell permeability, and their conformational flexibility, which allows for the empirical determination of optimal linker length. While more rigid linkers may offer improved potency and metabolic stability in later stages of optimization, the versatility of PEG linkers makes them an invaluable tool for establishing proof-of-concept and conducting initial structure-activity relationship (SAR) studies. This guide will delve into a case study on Bruton's tyrosine kinase (BTK) degradation and a comparative analysis of linkers in Bromodomain-containing protein 4 (BRD4) degraders to illustrate these principles.

Case Study: Successful Application of a PEG6 Linker in a BTK PROTAC

A notable example of a successful PROTAC utilizing a 6-unit PEG linker is the reversible covalent PROTAC, RC-1, designed to target Bruton's tyrosine kinase (BTK), a clinically relevant target in B-cell malignancies. While the exact commercial name of the linker was not specified, its core structure is a 6-unit PEG chain, making it a close structural and functional analog to "this compound".

Performance Data of a PEG6-based BTK Degrader

The efficacy of RC-1 was evaluated in Mino cells, a human mantle cell lymphoma line. The key performance metrics for a PROTAC are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
RC-1 PEG6BTKMino<10>85[1]

These results demonstrate that a PROTAC with a PEG6 linker can achieve potent and extensive degradation of its target protein at nanomolar concentrations.[1]

Comparative Analysis: PEG vs. Alternative Linkers in BRD4 PROTACs

The Bromodomain and Extra-Terminal domain (BET) protein BRD4 is a well-established target for PROTAC-mediated degradation in oncology. Numerous studies have explored the impact of linker composition on the efficacy of BRD4 degraders, providing a rich dataset for comparing flexible PEG linkers with more rigid alternatives.

A computational study modeled a series of BRD4-targeting PROTACs, all employing the same warhead ((+)-JQ1) and E3 ligase ligand (pomalidomide, which recruits Cereblon), but with varying linkers. This allows for a direct comparison of the linker's influence on PROTAC performance.

PROTAC (Representative)Linker TypeTarget ProteinE3 LigasePredicted Degradation EfficacyKey CharacteristicsReference
dBET1 Flexible (PEG-based)BRD4CRBNHighGood balance of flexibility and length, promoting ternary complex formation.[2]
PROTAC with Rigid Linker Rigid (e.g., piperazine-based)BRD4CRBNPotentially HigherConformational rigidity can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to higher potency. May also improve metabolic stability.[3]
PROTAC with Alkyl Linker Flexible (Alkyl chain)BRD4CRBNVariableHighly flexible but can be more hydrophobic than PEG linkers, potentially impacting solubility. Performance is highly dependent on length.[3]

While direct experimental DC50 and Dmax values for a systematic comparison of "this compound" against rigid and alkyl linkers for BRD4 are not available in a single study, the collective data in the literature suggests that while flexible PEG linkers are highly effective, rigidification of the linker is a common strategy to further enhance potency and improve pharmacokinetic properties.[2][3]

Experimental Protocols

General Protocol for PROTAC Synthesis using a PEG Linker

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the warhead and the E3 ligase ligand to the linker. The following is a generalized protocol for the synthesis of a PROTAC using a bifunctional linker like "this compound".

  • Activation of Linker: The tosyl group of "this compound" is a good leaving group, allowing for nucleophilic substitution by an amine or hydroxyl group on the warhead or E3 ligase ligand. The Boc protecting group on the other end of the linker is stable under these conditions.

  • First Coupling Reaction: The warhead (or E3 ligase ligand) is reacted with the activated linker in the presence of a suitable base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide). The reaction is monitored by LC-MS.

  • Deprotection: The Boc protecting group is removed from the linker-conjugated molecule using an acid, such as trifluoroacetic acid (TFA), to reveal a free amine.

  • Second Coupling Reaction: The second component (E3 ligase ligand or warhead) is then coupled to the deprotected amine. This is typically achieved via an amide bond formation using a coupling agent like HATU or HOBt/EDC.

  • Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC. The identity and purity of the PROTAC are confirmed by LC-MS and NMR.

Western Blot Protocol for Assessing PROTAC-Induced Protein Degradation

Western blotting is the gold-standard method for quantifying the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer to the lysates and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow start Start: Synthesize PROTAC cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end End: Efficacy Determined data_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Logical Relationship of Linker Properties and PROTAC Performance

Linker_Properties_Relationship cluster_logic Linker Properties Impacting PROTAC Performance Linker_Properties Linker Properties Composition Composition (e.g., PEG, Alkyl, Rigid) Linker_Properties->Composition Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility Linker_Properties->Solubility Ternary_Complex Ternary Complex Formation & Stability Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Length->Ternary_Complex Flexibility->Ternary_Complex Cell_Permeability Cell Permeability Solubility->Cell_Permeability PROTAC_Performance PROTAC Performance Efficacy Degradation Efficacy (DC50, Dmax) PROTAC_Performance->Efficacy Ternary_Complex->Efficacy Cell_Permeability->Efficacy PK_Properties->Efficacy

Caption: Logical relationship of linker properties and PROTAC performance.

References

Safety Operating Guide

Navigating the Disposal of Tos-PEG6-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile and Inferred Hazards

Tos-PEG6-C2-Boc is a PROTAC (Proteolysis Targeting Chimera) linker, a class of molecules used in targeted protein degradation. An understanding of its structural components informs a cautious approach to its disposal:

  • Polyethylene Glycol (PEG): Generally considered to be of low toxicity and biodegradable. However, the manufacturing process of PEG compounds can sometimes lead to contamination with harmful substances.

  • Tosyl Group: Tosylates are derivatives of toluenesulfonic acid and should be handled with care, as some can be reactive.

  • Boc (tert-Butyloxycarbonyl) Group: A common protecting group in organic synthesis. While generally stable, its decomposition can release isobutylene and carbon dioxide.

Given the lack of specific toxicity and reactivity data for the combined molecule, it is prudent to treat this compound as a potentially hazardous chemical.

Essential Disposal Procedures

The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • A laboratory coat to protect skin and clothing.

Step 2: Waste Segregation and Collection

All waste containing this compound must be segregated from general laboratory waste and other waste streams.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, spatulas, and empty original containers, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Sharps: Any sharps, such as pipette tips or needles, that have come into contact with this compound should be disposed of in a designated, puncture-resistant sharps container for chemical waste.

Step 3: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. The label on the hazardous waste container must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Irritant," "Handle with Caution").

Step 4: Storage of Chemical Waste

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[1][2] This area should be:

  • At or near the point of generation.[1][3]

  • Under the control of laboratory personnel.[3]

  • Away from sources of ignition and incompatible chemicals.

Containers must be kept securely closed except when adding waste.[1][4]

Step 5: Final Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup and disposal of hazardous waste.[5][6]

  • Licensed Waste Disposal Contractor: The EHS office will typically have a contract with a licensed hazardous waste disposal company that will transport and dispose of the waste in accordance with all federal, state, and local regulations.[7]

Never dispose of this compound down the drain or in the regular trash. [5][6]

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Waste Category Chemical Hazardous WasteInferred from chemical structure
Solid Waste Container Labeled, sealed, compatible (e.g., HDPE)General Laboratory Practice
Liquid Waste Container Labeled, sealed, compatible (e.g., HDPE)General Laboratory Practice
PPE Safety goggles, chemical-resistant gloves, lab coatOSHA/General Laboratory Safety
Storage Location Designated Satellite Accumulation Area (SAA)EPA/OSHA Guidelines[1][2]
Disposal Method Via institutional EHS office to a licensed waste disposal companyEPA/RCRA Regulations[3][7]

Experimental Protocols Cited

This guidance is based on established best practices for the management of laboratory chemical waste as outlined by regulatory bodies and safety authorities. No specific experimental protocols for the disposal of this compound were found in the public domain. The procedures provided are derived from a conservative approach to chemical safety in the absence of a specific Safety Data Sheet.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid or Contaminated Material liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid Solution storage Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Tos-PEG6-C2-Boc

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of gloves immediately after handling the compound.
Eyes Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. Provides protection from splashes.
Face Face shieldRecommended when there is a significant risk of splashing or aerosol generation. To be worn over safety glasses or goggles.
Body Laboratory coatA flame-resistant lab coat is preferred. It should be fully buttoned.
Respiratory Use in a well-ventilated area or fume hoodIf ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator may be necessary.

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire Safety

Aspect Guidance
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards May emit toxic fumes, including carbon oxides and sulfur oxides, under fire conditions.
Fire-Fighting Instructions Wear self-contained breathing apparatus (SCBA) and full protective gear.

Operational Plan: A Step-by-Step Experimental Protocol

The following is a general protocol for the synthesis of a PROTAC using a PEG linker like this compound. This protocol outlines the key steps and should be adapted based on the specific ligands and reaction conditions.

Objective: To couple a protein of interest (POI) ligand and an E3 ligase ligand using this compound.

Materials:

  • POI ligand with a nucleophilic functional group (e.g., an amine)

  • E3 ligase ligand

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Analytical equipment for reaction monitoring (e.g., TLC, LC-MS)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.

  • Reagent Dissolution: Dissolve the POI ligand and a molar equivalent of this compound in the anhydrous solvent within the reaction vessel.

  • Base Addition: Add the base (e.g., DIPEA) to the reaction mixture to facilitate the nucleophilic substitution reaction.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature, monitoring the reaction progress using an appropriate analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction as appropriate and remove the solvent under reduced pressure.

  • Purification: Purify the resulting intermediate (POI-PEG6-C2-Boc) using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC).

  • Second Coupling: The purified intermediate can then be used in a subsequent reaction to couple with the E3 ligase ligand, completing the PROTAC synthesis.

experimental_workflow Experimental Workflow: PROTAC Synthesis using this compound prep Preparation: Dry glassware, inert atmosphere dissolve Reagent Dissolution: Dissolve POI ligand and This compound in anhydrous solvent prep->dissolve base Base Addition: Add base (e.g., DIPEA) dissolve->base react Reaction: Stir and monitor progress (TLC, LC-MS) base->react workup Work-up: Quench reaction and remove solvent react->workup purify Purification: Purify intermediate (e.g., HPLC) workup->purify couple Second Coupling: Couple with E3 ligase ligand purify->couple

Experimental Workflow for PROTAC Synthesis

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, sealed container for chemical waste.
Liquid Waste (from reaction and purification) Collect in a clearly labeled, sealed container for hazardous waste. The waste should be segregated based on its chemical composition.

Spill Response

In the event of a spill, a quick and informed response can prevent further contamination and exposure.

spill_response Spill Response Decision Making spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill large_spill Large or Hazardous Spill assess->large_spill ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Immediate Area large_spill->evacuate Yes notify Notify Lab Supervisor and EH&S evacuate->notify contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill and Contaminated Area contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose dispose->notify

Logical Diagram for Spill Response

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.